Technical Documentation Center

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

Executive Summary Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- (commonly referred to as 3,5-dimethoxybenzamide oxime or 3,5-dimethoxy-N-hydroxybenzamidine) is a highly versatile amidoxime building block[1],[2]. In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- (commonly referred to as 3,5-dimethoxybenzamide oxime or 3,5-dimethoxy-N-hydroxybenzamidine) is a highly versatile amidoxime building block[1],[2]. In modern medicinal chemistry, amidoximes are rarely the final therapeutic endpoint; rather, they serve as critical, reactive precursors for the construction of metabolically stable heterocycles, most notably 1,2,4-oxadiazoles[3]. This technical guide provides an in-depth analysis of the physicochemical properties, structural crystallography, and field-proven synthetic workflows associated with this compound, designed specifically for drug development professionals.

Structural Crystallography & Physicochemical Profile

Understanding the solid-state geometry and electronic distribution of an amidoxime is essential for predicting its reactivity during cyclization. X-ray crystallographic studies have definitively mapped the structural parameters of 3,5-dimethoxybenzamide oxime[4],[5].

The compound crystallizes in the triclinic crystal system within the P−1 space group[6]. A critical feature of its geometry is that the oxime moiety strictly adopts an E -configuration [4],[5]. This configuration is thermodynamically favored and sterically pre-organizes the molecule for subsequent nucleophilic attacks during heterocycle formation[7].

The supramolecular assembly of the crystal is driven by a robust network of hydrogen bonds. It features intermolecular N–H···O and O–H···N interactions that link the molecules into a two-dimensional framework, further stabilized by an intramolecular N–H···O hydrogen bond[4],[5].

Table 1: Physicochemical and Crystallographic Data
ParameterValueAnalytical Method / Source
CAS Number 453566-08-0[8],[9]
Molecular Formula C9H12N2O3[10]
Molecular Weight 196.20 g/mol Computed[10]
Crystal System TriclinicX-ray Diffraction[6]
Space Group P−1 Crystallography[6]
Stereochemistry E -isomer (Oxime group)X-ray Diffraction[4],[5]
Hydrogen Bonding Intermolecular & IntramolecularCrystallography[4],[5]

Mechanistic Chemistry of the Amidoxime Core

The synthetic utility of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- lies in its dual reactivity. The hydroxyl oxygen acts as a primary nucleophile, readily attacking electrophilic centers (such as acyl chlorides or activated esters)[7]. Following O -acylation, the amidine nitrogen—facilitated by tautomerization and base catalysis—acts as an internal nucleophile, attacking the newly formed carbonyl carbon to close the ring and eliminate a water molecule[7],[11].

Workflow A 3,5-Dimethoxybenzonitrile B Amidoxime Precursor (CAS: 453566-08-0) A->B NH2OH·HCl, Na2CO3 Reflux, EtOH/H2O C O-Acyl Intermediate B->C Acyl Chloride Nucleophilic Attack D 1,2,4-Oxadiazole Derivative C->D Cyclodehydration NaOEt, EtOH (Dry)

Synthetic workflow from nitrile to 1,2,4-oxadiazole via the amidoxime intermediate.

Application Workflow: Synthesis of 1,2,4-Oxadiazoles

To ensure high scientific integrity and reproducibility, the following protocol details the conversion of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- into a 1,2,4-oxadiazole derivative. This is a self-validating system designed to prevent common pitfalls such as intermediate hydrolysis[11].

Step 1: O -Acylation of the Amidoxime
  • Preparation: Dissolve 1.0 equivalent of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-[8] in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar). Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Addition: Cool the reaction vessel to 0 °C. Dropwise, add 1.1 equivalents of the desired acyl chloride.

    • Mechanistic Rationale: Cooling the reaction suppresses exothermic degradation and kinetically favors O -acylation over N -acylation, ensuring high regioselectivity[7].

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The highly polar amidoxime starting material will be consumed, replaced by a higher-running, UV-active spot corresponding to the O -acyl intermediate.

Step 2: Base-Catalyzed Cyclodehydration
  • Solvent Exchange: Concentrate the DCM mixture under reduced pressure. Resuspend the crude O -acyl intermediate in super-dry ethanol [11].

    • Mechanistic Rationale: The use of super-dry ethanol is non-negotiable. Trace water at elevated temperatures will rapidly hydrolyze the O -acyl intermediate back to the starting amidoxime and carboxylic acid, severely depressing the final yield[11].

  • Cyclization: Add 1.2 equivalents of sodium ethoxide (NaOEt) solution (20% in ethanol). Heat the mixture to reflux (approx. 80 °C) for 12–24 hours[11].

    • Mechanistic Rationale: NaOEt deprotonates the amidine nitrogen, exponentially increasing its nucleophilicity. This drives the intramolecular attack on the carbonyl carbon, followed by the irreversible elimination of H2O to form the aromatic 1,2,4-oxadiazole ring[7],[11].

  • Validation Check: Perform LC-MS analysis. The mass spectrum must show a clean shift corresponding to the [M+H]+ of the intermediate minus 18 Da (loss of H2O).

Therapeutic Modalities & Bioisosterism

The primary application of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is its role as a precursor for bioisosteric replacement. Esters and amides are notoriously susceptible to enzymatic cleavage by esterases and peptidases in vivo. Converting these linkages into 1,2,4-oxadiazoles preserves the spatial geometry and hydrogen-bonding acceptor capabilities of the original functional groups while conferring near-total resistance to hydrolytic metabolism[3].

Bioisostere A Labile Amide/Ester (High Clearance) B 3,5-Dimethoxy-N-hydroxybenzamidine (Building Block) A->B Isosteric Design C 1,2,4-Oxadiazole Bioisostere (Metabolically Stable) B->C Cyclization D Target Engagement (PARP-1 / BuChE) C->D Enhanced Half-life

Bioisosteric replacement strategy utilizing amidoximes to generate stable 1,2,4-oxadiazoles.

Key Drug Discovery Applications
  • PARP Inhibitors: Amidoximes and their cyclized oxadiazole derivatives have been heavily patented as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds disrupt DNA repair mechanisms, effectively sensitizing tumor cells to ionizing radiation and DNA-damaging chemotherapeutics[12].

  • Neurodegenerative Disease Targets: Recent studies have utilized amidoxime precursors to synthesize 1,2,4-oxadiazole derivatives that act as highly selective butyrylcholinesterase (BuChE) inhibitors. These compounds exhibit superior selectivity profiles compared to traditional agents like donepezil, making them promising candidates for Alzheimer's disease therapeutics[11].

References

  • National Center for Biotechnology Information (PubChem). "N-Hydroxy-3,5-dimethoxy-benzamidine (CID 5869436)". PubChem Compound Summary. URL:[Link]

  • Kang, S.-S., Wang, H.-B., Zeng, H.-S., & Li, H.-L. (2007). "3,5-Dimethoxybenzamide oxime". Acta Crystallographica Section E Structure Reports Online, 63(7), o3279. URL:[Link]

  • Google Patents. "WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof". World Intellectual Property Organization.
  • Kofanov, E. R. (2021). "Quantum Chemical Modeling of the Formation of 3-Phenyl-5-Methyl-1,2,4-Oxadiazole". Chemistry and Chemical Technology. URL:[Link]

  • EXCLI Journal. (2021). "Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation". National Library of Medicine (PMC). URL:[Link]

Sources

Exploratory

spectral data analysis of N-hydroxy-3,5-dimethoxybenzenecarboximidamide (NMR, IR, MS)

An In-Depth Technical Guide on the Spectral Data Analysis of N-hydroxy-3,5-dimethoxybenzenecarboximidamide Abstract N-hydroxy-3,5-dimethoxybenzenecarboximidamide, an amidoxime derivative, represents a class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Spectral Data Analysis of N-hydroxy-3,5-dimethoxybenzenecarboximidamide

Abstract

N-hydroxy-3,5-dimethoxybenzenecarboximidamide, an amidoxime derivative, represents a class of compounds with significant potential in medicinal chemistry, analogous to the well-studied hydroxamic acids known for their roles as enzyme inhibitors. The definitive structural elucidation and purity assessment of this molecule are paramount for its development in any research or therapeutic context. This technical guide, designed for researchers and drug development professionals, provides a comprehensive, predictive analysis of the spectral data for N-hydroxy-3,5-dimethoxybenzenecarboximidamide using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from structurally similar compounds and foundational spectroscopic principles, this document explains the causality behind expected spectral features and establishes a framework for the empirical analysis of this compound. It serves as a predictive blueprint, detailing experimental protocols and interpreting the anticipated spectral signatures to facilitate unambiguous characterization.

Introduction to N-hydroxy-3,5-dimethoxybenzenecarboximidamide

N-hydroxy-3,5-dimethoxybenzenecarboximidamide belongs to the amidoxime family of organic compounds. Its structure is characterized by a central carboximidamide functional group where the nitrogen atom is substituted with a hydroxyl group. This core is attached to a 3,5-dimethoxy-substituted benzene ring. The amidoxime moiety is of particular interest as it can be considered a bioisostere of the hydroxamic acid group. Hydroxamic acid derivatives are a well-established class of compounds known to chelate metal ions within the active sites of enzymes, most notably histone deacetylases (HDACs), which are crucial targets in cancer therapy.[1]

The structural confirmation of N-hydroxy-3,5-dimethoxybenzenecarboximidamide is a critical prerequisite for any subsequent biological or chemical studies. Spectroscopic techniques provide the necessary tools for this validation. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and Mass Spectrometry determines the molecular weight and provides structural information through fragmentation analysis. This guide integrates predictions for these three techniques to build a complete analytical picture of the target molecule.

Caption: Molecular structure of N-hydroxy-3,5-dimethoxybenzenecarboximidamide.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. The analysis provides information on the number of chemically distinct protons and carbons, their electronic environments, and their spatial relationships.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of N-hydroxy-3,5-dimethoxybenzenecarboximidamide in 0.6-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and because its exchangeable proton signals (from residual water) do not typically overlap with key analyte signals.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard pulse sequences are used for both one-dimensional (¹H, ¹³C, DEPT) and potentially two-dimensional (COSY, HSQC) experiments for unambiguous assignments.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample in DMSO-d6 prep2 Add TMS Standard prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 1D ¹³C & DEPT NMR acq1->acq2 acq3 2D Experiments (e.g., HSQC) acq2->acq3 an1 Assign Chemical Shifts acq3->an1 an2 Analyze Splitting Patterns an1->an2 an3 Integrate Peak Areas an2->an3 an4 Correlate ¹H and ¹³C Signals an3->an4 end end an4->end Final Structure Confirmation

Caption: General workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the methoxy protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton.

  • Aromatic Protons (H-2, H-4, H-6): Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[5] The two methoxy groups at positions 3 and 5 create symmetry. Therefore, the proton at H-4 will be in a different chemical environment than the equivalent protons at H-2 and H-6. We predict a triplet for the H-4 proton and a doublet for the H-2/H-6 protons, both appearing in the aromatic region.

  • Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet. Their position is influenced by the electron-withdrawing oxygen atom, typically appearing around 3.7-3.8 ppm.[6]

  • Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift of N-H protons can be variable and is concentration-dependent, but in DMSO-d₆, it is often observed between 5.5 and 6.0 ppm for similar amidoxime structures.[6]

  • Hydroxyl Proton (-OH): The hydroxyl proton attached to the nitrogen is also exchangeable and will likely appear as a broad singlet. Its chemical shift is highly variable but is predicted to be significantly downfield, potentially around 9.5-9.7 ppm, similar to related N'-hydroxybenzimidamides.[6]

Table 1: Predicted ¹H NMR Data for N-hydroxy-3,5-dimethoxybenzenecarboximidamide

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~9.6Broad Singlet1H-OHDeshielded hydroxyl proton, similar to known N'-hydroxybenzimidamides.[6]
~6.8 - 7.0Multiplet3HAr-H (H-2,4,6)Protons on the aromatic ring, deshielded by the ring current effect.[5][7]
~5.7Broad Singlet2H-NH₂Exchangeable amine protons, consistent with related structures.[6]
~3.75Singlet6H2 x -OCH₃Equivalent methoxy groups deshielded by adjacent oxygen atoms.[6]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, we predict six distinct carbon signals.

  • Imidamide Carbon (C=N): This carbon is significantly deshielded due to its double bond character and attachment to two electronegative nitrogen atoms, expected to appear around 150-160 ppm.

  • Aromatic Carbons: Aromatic carbons typically resonate between 120-160 ppm.[5] The carbons attached to the oxygen atoms (C-3, C-5) will be the most downfield in the aromatic region. The carbon attached to the imidamide group (C-1) will also be downfield. The remaining aromatic carbons (C-2, C-4, C-6) will appear at higher field strengths.

  • Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will appear as a single peak, typically in the range of 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for N-hydroxy-3,5-dimethoxybenzenecarboximidamide

Chemical Shift (δ ppm)AssignmentRationale
~160C-3, C-5Aromatic carbons attached to electronegative oxygen atoms are strongly deshielded.
~155C=NImidamide carbon deshielded by two nitrogen atoms.
~135C-1Quaternary aromatic carbon attached to the imidamide group.
~105C-2, C-6Aromatic CH carbons adjacent to methoxy-substituted carbons.
~102C-4Aromatic CH carbon situated between two methoxy groups.
~56-OCH₃Aliphatic carbon of the methoxy groups.

Predicted Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.[8]

Interpretation of Predicted IR Spectrum

The IR spectrum of N-hydroxy-3,5-dimethoxybenzenecarboximidamide is expected to show characteristic absorption bands for its key functional groups.

  • O-H and N-H Stretching: A broad band is expected in the 3100-3500 cm⁻¹ region, arising from the overlapping stretching vibrations of the O-H (hydroxyl) and N-H (amine) groups.[9] The broadness is due to intermolecular hydrogen bonding. Primary amines often show two distinct peaks in this region, which may or may not be resolved.[10]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹.[7]

  • C=N Stretching: The carbon-nitrogen double bond of the imidamide group is expected to show a medium to strong absorption band in the range of 1640-1690 cm⁻¹. This is a key diagnostic peak for the amidoxime functionality.[8][11]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring will appear as one or more sharp bands of variable intensity in the 1475-1600 cm⁻¹ region.[7]

  • C-O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy) groups are expected in the fingerprint region, typically around 1250-1000 cm⁻¹.[8]

Table 3: Predicted IR Absorption Frequencies for N-hydroxy-3,5-dimethoxybenzenecarboximidamide

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3500 - 3100O-H and N-H stretchHydroxyl and AmineMedium-Strong, Broad
3100 - 3000C-H stretchAromaticMedium
3000 - 2850C-H stretch-OCH₃ (Aliphatic)Medium
1690 - 1640C=N stretchImidamide (Amidoxime)Medium-Strong
1600 - 1475C=C stretchAromatic RingMedium, Sharp
1300 - 1000C-O stretchAryl-Alkyl Ether (-OCH₃)Strong

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the amine and imidamide functionalities are readily protonated.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Time-of-Flight or Quadrupole). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Interpretation of Predicted Mass Spectrum
  • Molecular Ion: The molecular formula of N-hydroxy-3,5-dimethoxybenzenecarboximidamide is C₉H₁₂N₂O₃, with a monoisotopic mass of 196.0848 g/mol . In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 197.0921.

  • Fragmentation Pathways: Tandem MS (MS/MS) of the precursor ion at m/z 197 would reveal characteristic fragment ions. The fragmentation of amides and related structures often involves cleavage of the bonds adjacent to the C=N or C=O group.[12] A likely primary fragmentation pathway would be the cleavage of the C-C bond between the aromatic ring and the imidamide group, leading to a stable acylium-like ion.

MS_Fragmentation cluster_frags Predicted Key Fragments mol N-hydroxy-3,5-dimethoxybenzenecarboximidamide [M+H]⁺ m/z 197.09 frag1 3,5-Dimethoxybenzoyl Cation [C₉H₉O₃]⁺ m/z 165.05 mol:f2->frag1:f0  - NH₂OH (Loss of Hydroxylamine) frag2 Loss of Methoxyl Radical [C₈H₆O₂]⁺ m/z 134.03 frag1:f2->frag2:f0  - CH₃O•

Caption: A predicted major fragmentation pathway for protonated N-hydroxy-3,5-dimethoxybenzenecarboximidamide.

Table 4: Predicted Key Ions in the ESI-MS Spectrum

m/z (Predicted)Ion FormulaDescription
197.0921[C₉H₁₃N₂O₃]⁺Protonated molecular ion [M+H]⁺.
180.0655[C₉H₁₀N₂O₂]⁺Loss of a hydroxyl group (-OH) and subsequent rearrangement.
165.0546[C₉H₉O₃]⁺Loss of neutral hydroxylamine (NH₂OH), forming a 3,5-dimethoxybenzoyl cation.
134.0311[C₈H₆O₂]⁺·Subsequent loss of a methoxy radical (·OCH₃) from the m/z 165 fragment.

Integrated Spectral Data Interpretation

The true power of spectral analysis lies in the synergistic use of multiple techniques to build a self-validating structural proof.

  • MS confirms the Mass: The HRMS data provides the elemental composition (C₉H₁₂N₂O₃), confirming the molecular formula.

  • IR identifies Functional Groups: The IR spectrum confirms the presence of key functional groups: O-H/N-H (broad ~3300 cm⁻¹), C=N (~1660 cm⁻¹), and aryl ether C-O (~1250-1000 cm⁻¹). This allows for the rapid differentiation from potential precursors like 3,5-dimethoxybenzonitrile (which would have a sharp C≡N stretch ~2230 cm⁻¹) or the corresponding N-hydroxybenzamide (which would have a C=O stretch ~1640-1670 cm⁻¹).[13]

  • NMR builds the Skeleton: ¹H and ¹³C NMR data provide the definitive structural map. The number of signals in both spectra confirms the molecule's symmetry. The chemical shifts, integrations, and splitting patterns in the ¹H NMR confirm the 3,5-disubstitution pattern on the aromatic ring and the presence of two methoxy groups, an amine group, and a hydroxyl group. The ¹³C NMR confirms the carbon count and the presence of the C=N double bond.

Together, these three techniques provide a rigorous and unambiguous confirmation of the chemical structure of N-hydroxy-3,5-dimethoxybenzenecarboximidamide.

Conclusion

This guide presents a detailed, predictive framework for the comprehensive spectral analysis of N-hydroxy-3,5-dimethoxybenzenecarboximidamide. Based on established spectroscopic principles and data from analogous compounds, we have outlined the expected outcomes from NMR, IR, and MS analyses. The predicted data—including chemical shifts, absorption frequencies, and mass-to-charge ratios—serve as a robust benchmark for scientists working on the synthesis and characterization of this molecule. The ultimate confirmation of this structure will rely on the acquisition of empirical data, which can be confidently interpreted using the methodologies and predictive insights detailed in this document. This rigorous analytical approach is fundamental to ensuring the identity and purity of novel compounds advancing through the drug discovery and development pipeline.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • That Chemist. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • University of Calgary. Interpreting NMR spectra. Available at: [Link]

  • El-fakih, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469. Available at: [Link]

  • MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available at: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Available at: [Link]

  • NP-MRD. H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0187561). Available at: [Link]

  • Scribd. IR Spectrum Analysis of Amines. Available at: [Link]

  • Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Sec B, 54B, 78-83. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • ResearchGate. (1997). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • Arkat USA, Inc. (2018). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. ARKIVOC, 2018(vii), S1-S58. Available at: [Link]

  • Universidad de Granada. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Available at: [Link]

  • Thieme. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synthesis, 2009(18), 3137-3142. Available at: [Link]

  • Royal Society of Chemistry. (2019). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 9(45), 26027-26041. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • mzCloud. (2016). N Hydroxy MDA. Available at: [Link]

  • University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. Available at: [Link]

  • MassBank. (2012). MSBNK-Washington_State_Univ-BML01656. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • National Institutes of Health. (2009). N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E, 65(7), o1410. Available at: [Link]

  • PubMed. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Available at: [Link]

  • PubMed. (2020). Spectral Analysis and Deconvolution of the Amide I Band of Proteins Presenting with High-Frequency Noise and Baseline Shifts. Available at: [Link]

  • U.S. Department of Justice. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Acta Crystallographica Section E, 74(Pt 1), 63–70. Available at: [Link]

  • PubMed. (2018). Nano liquid chromatography-high-resolution mass spectrometry for the identification of metabolites of the two new psychoactive substances N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine and N-(ortho-methoxybenzyl)-4-methylmethamphetamine. Available at: [Link]

  • ResearchGate. (2018). IR spectrum of 2-hydroxy-3-methoxy bezaldehyde thiosemicarbazone (HMBATSC). Available at: [Link]

  • ChemRxiv. (2022). An in silico infrared spectral library of molecular ions for metabolite identification. Available at: [Link]

  • WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Available at: [Link]

  • PubMed. (1976). Mass spectral analysis of glucuronides from sympathomimetic hydroxyphenylalkylaminoethanols. Available at: [Link]

Sources

Foundational

The 3,5-Dimethoxybenzene Scaffold in Modern Drug Discovery: Synthetic Evolution and Mechanistic Insights

Mechanistic Rationale: The 3,5-Dimethoxyphenyl Pharmacophore In contemporary medicinal chemistry, the 3,5-dimethoxyphenyl moiety has evolved from a simple structural building block into a privileged pharmacophore, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The 3,5-Dimethoxyphenyl Pharmacophore

In contemporary medicinal chemistry, the 3,5-dimethoxyphenyl moiety has evolved from a simple structural building block into a privileged pharmacophore, particularly in the design of kinase inhibitors and natural product analogs. The unique spatial arrangement of the two methoxy groups at the meta positions provides a dual advantage:

  • Electronic Modulation: The oxygen atoms donate electron density into the aromatic ring via resonance, making the ring highly nucleophilic and prone to electrophilic aromatic substitution or efficient cross-coupling.

  • Target Engagement: The methoxy oxygens act as potent hydrogen-bond acceptors.

A premier example of this target engagement is found in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. FGFR1 amplification is a primary driver in several malignancies, including non-small cell lung cancer (NSCLC). Structural biology reveals that the 3,5-dimethoxyphenyl group selectively inserts into a specific hydrophobic cleft known as "Pocket 1" within the FGFR1 kinase domain. This insertion is a critical distinguishing factor that grants small molecules high selectivity for FGFR1 over other receptor tyrosine kinases (1).

FGFR1_Pathway FGF FGF Ligand FGFR1 FGFR1 Dimerization & Autophosphorylation FGF->FGFR1 PLCg PLCγ Signaling Pathway FGFR1->PLCg MAPK MAPK / ERK Pathway FGFR1->MAPK Inhibitor 3,5-Dimethoxyphenyl Inhibitor (e.g., C9) Inhibitor->FGFR1 Inserts into Pocket 1 Apoptosis Cell Cycle Arrest (G2) & Apoptosis PLCg->Apoptosis MAPK->Apoptosis

Fig 1: FGFR1 signaling pathway and targeted inhibition by 3,5-dimethoxyphenyl derivatives.

Quantitative Structure-Activity Relationships (SAR) & Metabolic Optimization

While the electron-rich nature of the 3,5-dimethoxybenzene ring enhances binding affinity, it also introduces a metabolic liability. Cytochrome P450 enzymes readily catalyze the oxidative demethylation of electron-rich aromatic ethers. To circumvent this, medicinal chemists have successfully employed late-stage fluorination. The introduction of a highly electronegative fluorine atom (e.g., at the 2-position) withdraws electron density from the ring, significantly reducing the rate of P450-mediated metabolism while maintaining sub-nanomolar target inhibition (2).

Quantitative Data Summary

The table below summarizes the biological efficacy and structural modifications of key 3,5-dimethoxybenzene derivatives across various therapeutic targets:

Compound / DerivativePrimary TargetBiological Activity (IC₅₀ / Yield)Key Structural Feature
Compound C9 FGFR1 (NCI-H520 NSCLC)1.36 ± 0.27 µM4-bromo-N-(3,5-dimethoxyphenyl)benzamide core
Compound C9 FGFR1 (NCI-H1581 NSCLC)1.25 ± 0.23 µM4-bromo-N-(3,5-dimethoxyphenyl)benzamide core
Futibatinib FGFR1-4Sub-nanomolar1-ethynyl-3,5-dimethoxybenzene coupled to pyrimidine
Compound 32 FGFR0.4 nmol/L2-fluoro substitution on the dimethoxybenzene ring
Resveratrol Analog Antioxidant / Anti-aging71% Synthetic Yieldtrans-1,2-diphenylethene with 3,5-dimethoxy groups
Compound 4 Dual Tyrosinase / RNRHigh binding affinity (in silico)1-(bromomethyl)-3,5-dimethoxybenzene core

Core Synthetic Methodologies & Validated Protocols

The versatility of the 3,5-dimethoxyphenyl scaffold is best demonstrated through its diverse synthetic applications. Below are three field-proven protocols detailing the causality behind the experimental choices.

Protocol A: Amide Condensation for FGFR1 Inhibitor Intermediates

This protocol details the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, a critical intermediate for NSCLC therapeutics.

  • Causality & Reagent Selection: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected as the coupling agent because it is water-soluble. It activates the carboxylic acid to form an O-acylisourea intermediate without generating harsh, reactive acyl chlorides that could lead to side reactions. The resulting urea byproduct is easily washed away during the aqueous workup.

  • Step-by-Step Methodology:

    • Charge a reaction vessel with 4-bromo-2-nitrobenzoic acid (1.2 eq) and EDC·HCl (1.2 eq).

    • Suspend the mixture in absolute ethanol (30 mL) and stir at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.

    • Add 3,5-dimethoxyaniline (1.0 eq) to the activated mixture.

    • Elevate the temperature to 80 °C and stir under reflux for 5 hours.

    • Cool the reaction to room temperature. Add distilled water (30 mL) to precipitate the product and dissolve the EDC-urea byproduct.

    • Filter the precipitate under vacuum and dry to afford Intermediate 1.

  • Validation & Quality Control: Reaction completion is validated via TLC (Ethyl Acetate:Hexane). The disappearance of the highly polar 3,5-dimethoxyaniline spot confirms full conversion. Typical yields are ~71.6% (1).

Protocol B: Sonogashira Cross-Coupling for Futibatinib Synthesis

1-ethynyl-3,5-dimethoxybenzene is a highly reactive terminal alkyne used to build the rigid chiral framework of Futibatinib, an FDA-approved kinase inhibitor ().

  • Causality & Reagent Selection: The combination of Pd(PPh₃)₂Cl₂ and CuI is critical. CuI acts as a co-catalyst to form a copper acetylide intermediate, which is highly nucleophilic and readily undergoes transmetalation with the palladium complex. Triethylamine serves as both the base (to deprotonate the terminal alkyne) and the solvent/ligand.

  • Step-by-Step Methodology:

    • In a microwave-safe tube, combine the aryl halide substrate (e.g., 3-bromo-5H-pyrrolo[2,3-b]pyrazine, 1.0 eq) and 1-ethynyl-3,5-dimethoxybenzene (1.1 eq) in anhydrous DMF.

    • Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%).

    • Add triethylamine (2.0 eq).

    • Critical Step: Flush the vessel thoroughly with N₂ gas for 10 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

    • Seal the tube and subject it to microwave irradiation (or conventional heating at 80 °C) until the starting material is consumed.

  • Validation & Quality Control: The reaction is monitored by LC-MS. The formation of the desired C-C bond yields the chiral fragment with >96% enantiomeric excess (ee) after subsequent chiral resolution.

Sonogashira_Workflow A Aryl Halide Substrate C Catalytic System Pd(PPh3)2Cl2 / CuI Triethylamine A->C B 1-Ethynyl-3,5- dimethoxybenzene B->C D Cross-Coupled Intermediate C->D E Late-Stage Acylation D->E F Final API (Futibatinib) E->F

Fig 2: Sonogashira cross-coupling workflow utilizing 1-ethynyl-3,5-dimethoxybenzene.

Protocol C: Stereoselective One-Pot Synthesis of Resveratrol Analogs

Resveratrol (trans-3,5,4′-trihydroxystilbene) and its dimethoxy derivatives are potent anti-inflammatory and anti-aging compounds.

  • Causality & Reagent Selection: The synthesis of trans-stilbenes requires strict thermodynamic control to ensure the E-isomer is favored over the Z-isomer. A strong base (NaOMe or KOtBu) is required to deprotonate the active methylene/phosphonate group, driving the condensation with the target aldehyde (3).

  • Step-by-Step Methodology:

    • Dilute the starting 3,5-dimethoxyphenyl derivative in N,N-dimethylformamide (DMF).

    • Add the selected base (NaOMe, 1.2 eq) and stir at room temperature for 10 minutes to ensure complete deprotonation.

    • Slowly add the substituted aldehyde (0.8 eq) to the reaction mixture. Stir at room temperature for 1 hour.

    • Elevate the temperature to reflux (150 °C) and maintain for 12 hours. The extended reflux period provides the thermodynamic energy required to equilibrate the double bond exclusively to the lower-energy trans configuration.

    • Cool the mixture, precipitate the crude stilbene, filter, and recrystallize from ethanol.

  • Validation & Quality Control: Stereoselectivity is validated via ¹H NMR spectroscopy. The vinylic protons (-C=C-H) of the resulting trans-1,2-diphenylethene derivative will display a large coupling constant (J ≈ 16 Hz), definitively proving the E-geometry.

Conclusion

The 3,5-dimethoxybenzene scaffold remains a cornerstone of rational drug design. Whether acting as an electron-rich anchor for cross-coupling reactions or serving as a highly selective hydrophobic wedge in kinase active sites, its predictable reactivity and profound target engagement make it indispensable. By pairing this scaffold with modern techniques like late-stage fluorination, researchers can successfully navigate the delicate balance between pharmacodynamic potency and pharmacokinetic stability.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.National Institutes of Health (NIH) / Semantic Scholar.
  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold.National Institutes of Health (NIH).
  • The significance of chirality in contemporary drug discovery-a mini review.RSC Publishing.
  • A facile, stereoselective, one-pot synthesis of resveratrol derivatives.D-NB.info.
  • EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR.SciELO.

Sources

Exploratory

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Novel Amidoxime Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Amidoximes and the Imperative of Cytotoxicity Screening Amidoximes, a fascinating class of organic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Amidoximes and the Imperative of Cytotoxicity Screening

Amidoximes, a fascinating class of organic compounds, feature a hydroxyimino and an amino group attached to the same carbon atom.[1][2] This unique structural arrangement makes them versatile scaffolds in medicinal chemistry, leading to the investigation of their potential as antibacterial, antineoplastic (anticancer), anti-inflammatory, and antiviral agents.[1][3] Many amidoxime derivatives are explored as prodrugs, which can be metabolized in vivo to active amidines, potentially improving bioavailability.[4] As with any novel chemical entity destined for therapeutic use, the first critical hurdle is to assess its safety profile at the cellular level.

Preliminary cytotoxicity screening is a cornerstone of the early-stage drug discovery process.[5][6] It serves as a rapid and cost-effective gatekeeper, enabling researchers to triage large numbers of candidate compounds, identify those with potent biological activity, and, crucially, eliminate those that are indiscriminately toxic to all cells.[6][7][8] This guide provides a technically deep, field-proven framework for designing and executing a robust preliminary cytotoxicity screen for novel amidoxime compounds, emphasizing the causal logic behind experimental choices to ensure data integrity and reproducibility.

Part 1: Foundational Principles & Strategic Experimental Design

A successful screening campaign is built not on a rigid template, but on a well-reasoned strategy. The choices made before the first pipette touches a plate are the most critical for generating meaningful data.

The "Why": Causality in Assay Selection

The term "cytotoxicity" is a broad descriptor for cell death. However, how a cell dies is a mechanistic question that different assays are designed to answer. The two most common and complementary endpoints for preliminary screening are metabolic activity and membrane integrity.[8][9][10]

  • Metabolic Activity Assays (e.g., MTT): These assays measure the health of a cell's mitochondrial function.[11][12] A reduction in metabolic activity is an early indicator of cellular stress or apoptosis. This is an excellent primary screen for compounds that may interfere with cellular respiration or energy production.

  • Membrane Integrity Assays (e.g., LDH): These assays quantify the leakage of intracellular components into the culture medium, which occurs when a cell's outer membrane is breached—a hallmark of necrosis or late-stage apoptosis.[13] This provides a direct measure of cell lysis.

Expert Insight: For a novel compound class like amidoximes, whose precise mechanism may be unknown, employing at least two assays based on different principles is a self-validating approach. For instance, a compound might inhibit mitochondrial function (detected by MTT) without immediately lysing the cell (not detected by LDH). Relying on a single assay could lead to a false-negative result. This dual-assay strategy provides a more comprehensive and trustworthy cytotoxicity profile.

The "Who": Rationale-Driven Selection of Cell Lines

The choice of cell line is paramount and can dramatically influence the outcome of a cytotoxicity screen.[5][14] A common pitfall is using a single, convenient cell line, which provides a very narrow and potentially misleading view of a compound's activity.[5]

  • Relevance to the Therapeutic Goal: If the amidoxime compounds are being developed as anticancer agents, a panel of cancer cell lines is essential. The NCI-60 panel is a well-established resource, but a more focused approach might involve selecting lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) to identify tissue-specific sensitivities.[4][5][15]

  • Establishing a Therapeutic Window (Selectivity): A truly promising anticancer compound should kill cancer cells while sparing healthy ones. Therefore, it is critical to include at least one non-cancerous, "normal" cell line in the screen (e.g., human foreskin fibroblasts (HFF), or hTERT-immortalized fibroblasts).[4][14] This allows for the calculation of a Selectivity Index (SI) , a crucial metric for prioritizing compounds.

  • Authentication and Purity: Always use cell lines from a reputable cell bank (like ATCC) and perform regular authentication to ensure they have not been cross-contaminated.[5]

High-Level Screening Workflow

The following diagram illustrates the strategic workflow for a robust preliminary cytotoxicity screen.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Decision Compound Novel Amidoxime Library SelectCells Select Cell Lines - Cancer Panel (e.g., MCF-7, A549) - Normal Line (e.g., HFF) Compound->SelectCells SelectAssays Select Assays - Metabolic (MTT) - Membrane Integrity (LDH) Compound->SelectAssays Culture Cell Culture & Seeding (96-well plates) SelectCells->Culture Treat Compound Treatment (Dose-response concentrations) Culture->Treat Incubate Incubation (e.g., 48-72 hours) Treat->Incubate PerformAssay Perform MTT & LDH Assays Incubate->PerformAssay Analyze Data Analysis (Absorbance -> % Viability) PerformAssay->Analyze CalcIC50 Calculate IC50 Values (Non-linear Regression) Analyze->CalcIC50 CalcSI Calculate Selectivity Index (SI) CalcIC50->CalcSI Prioritize Prioritize 'Hit' Compounds (High Potency, High Selectivity) CalcSI->Prioritize

Caption: Strategic workflow for preliminary cytotoxicity screening.

Part 2: Core Cytotoxicity Assay Protocols

The following sections provide detailed, step-by-step methodologies for the MTT and LDH assays. These protocols are designed to be self-validating through the inclusion of rigorous controls.

Protocol 1: The MTT Metabolic Activity Assay

Principle: The MTT assay is a colorimetric method for assessing cell viability.[12] In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals.[11][16] The amount of formazan produced is directly proportional to the number of metabolically active cells.[17]

MTT Assay Workflow```dot

MTT_Workflow A 1. Seed Cells (96-well plate, 7,500 cells/well) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Treat with Amidoximes (Serial dilutions + Controls) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (5 mg/mL, 20 µL/well) D->E F 6. Incubate for 3.5h at 37°C E->F G 7. Aspirate Medium Carefully F->G H 8. Add Solubilizing Agent (e.g., DMSO, 150 µL/well) G->H I 9. Agitate on Shaker (15 min, protect from light) H->I J 10. Read Absorbance (590 nm) I->J

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Detailed Methodology:

  • Reagent Preparation:

    • It is highly recommended to use a commercial LDH cytotoxicity assay kit (e.g., from Thermo Fisher, Promega, or Abcam) as they provide optimized and stabilized reagents. The typical components are a Substrate Mix/Reaction Buffer, and a Stop Solution.

[18]2. Cell Seeding and Treatment:

  • Follow the exact same procedure as described for the MTT assay (Part 2, Protocol 1, steps 2 and 3). It is often efficient to run both assays in parallel from the same initial cell plating.
  • Establishing Assay Controls (Essential for LDH):

    • In addition to the treatment wells, prepare the following controls on the same plate:

      • Spontaneous LDH Release: Untreated cells. This measures the baseline level of cell death in the culture. [18] * Maximum LDH Release: Untreated cells to which you add the Lysis Buffer provided in the kit (typically 10 µL) during the final 45 minutes of incubation. This lyses all cells and represents 100% cytotoxicity. [18][19] * Background Control: Medium only, no cells. This corrects for any LDH present in the serum of the culture medium.

[19]4. Assay Execution and Measurement:

  • After the treatment incubation period, if many cells are detached, you can centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet cell debris.
  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well flat-bottom plate. [18] * Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant. [18] * Incubate the plate at room temperature for 30 minutes, protected from light. [18][19] * Add 50 µL of the Stop Solution provided in the kit to each well. [18][19] * Gently tap the plate to mix.
  • Measure the absorbance on a microplate reader at 490 nm (for the formazan product) and at 680 nm (for background correction).

[18]### Part 3: Data Analysis, Interpretation, and Validation

Raw absorbance values are meaningless without proper analysis and interpretation within a framework of robust controls.

From Raw Data to Meaningful Metrics
  • Background Subtraction: For both assays, subtract the average absorbance of the Blank/Background Control wells from all other readings. 2[16][18]. Calculating Percent Viability (MTT Assay):

    • % Viability = (OD_Treated / OD_Untreated_Control) * 100

  • Calculating Percent Cytotoxicity (LDH Assay):

    • First, correct all values by subtracting the background control OD.

    • % Cytotoxicity = ((OD_Treated - OD_Spontaneous_Release) / (OD_Maximum_Release - OD_Spontaneous_Release)) * 100

  • IC₅₀/CC₅₀ Determination:

    • The IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (50% cytotoxic concentration) is the concentration of a compound that reduces cell viability or induces cytotoxicity by 50%. I[20][21][22]t is the single most important metric for compound potency.

    • Plot the percent viability (or cytotoxicity) against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to accurately calculate the IC₅₀ value.

[21][23]***

Data Analysis and Validation Pipeline

Data_Analysis cluster_input Raw Data Input cluster_processing Data Processing cluster_analysis Potency & Selectivity Analysis RawOD Raw Absorbance Readings (490nm, 590nm, etc.) SubtractBG 1. Subtract Background (Blank Control) RawOD->SubtractBG Normalize 2. Normalize to Controls (% Viability or % Cytotoxicity) SubtractBG->Normalize DoseResponse 3. Plot Dose-Response Curve (% Viability vs. Log[Compound]) Normalize->DoseResponse CalcIC50 4. Calculate IC50 (Non-linear Regression) DoseResponse->CalcIC50 CompareIC50 5. Compare IC50 (Cancer) vs. IC50 (Normal) CalcIC50->CompareIC50 CalcSI 6. Calculate Selectivity Index (SI) CompareIC50->CalcSI

Caption: Data analysis pipeline from raw absorbance to IC₅₀ and SI.

Data Presentation and Interpretation

Summarize the final IC₅₀ values in a clear, structured table. This allows for easy comparison of potency across different compounds and cell lines.

Table 1: Hypothetical Cytotoxicity Data for Novel Amidoxime Compounds

Compound IDCell Line: MCF-7 (Breast Cancer) IC₅₀ (µM)Cell Line: A549 (Lung Cancer) IC₅₀ (µM)Cell Line: HFF (Normal Fibroblast) IC₅₀ (µM)Selectivity Index (SI) for MCF-7 (HFF IC₅₀ / MCF-7 IC₅₀)
AMIDO-0011.22.5> 100> 83.3
AMIDO-00215.822.1> 100> 6.3
AMIDO-0035.54.86.11.1
Doxorubicin0.81.11.51.87

Interpretation:

  • AMIDO-001 is the most promising candidate. It is highly potent against the MCF-7 cancer cell line (low IC₅₀) and shows excellent selectivity, as it is largely non-toxic to the normal HFF cells (high IC₅₀ and high SI).

  • AMIDO-003 is potent but shows poor selectivity (SI ≈ 1), indicating it is generally toxic to all cells. This compound would likely be de-prioritized.

  • A compound with an SI value greater than 10 is generally considered to have significant selective activity, while an SI greater than 2 is the minimum threshold for consideration.

This guide outlines a robust, scientifically-grounded framework for the preliminary cytotoxicity screening of novel amidoxime compounds. By integrating rationale-driven assay and cell line selection, employing detailed and well-controlled protocols, and performing rigorous data analysis to determine both potency (IC₅₀) and selectivity (SI), researchers can confidently identify promising lead candidates for further development.

Compounds that emerge as "hits" from this preliminary screen—characterized by low micromolar or nanomolar IC₅₀ values against cancer cells and a high Selectivity Index—should be advanced to the next stage of the drug discovery pipeline. This includes secondary screening to elucidate the mechanism of action (e.g., cell cycle analysis, apoptosis assays) and, eventually, evaluation in more complex in vivo models.

References

  • ResearchGate. (2025). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Available from: [Link]

  • PMC. (n.d.). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Available from: [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available from: [Link]

  • HeteroLetters. (n.d.). SYNTHESIS AND CYTOTOXICITY OF N-HYDROXY-ω-(HETARYLMETHOXY OR -HETARYLTHIO)-ALKANAMIDINES. Available from: [Link]

  • FULIR. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Available from: [Link]

  • ResearchGate. (n.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes | Request PDF. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available from: [Link]

  • Antineo. (n.d.). In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. Available from: [Link]

  • Digital Commons @ Andrews University. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Available from: [Link]

  • MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]

  • Bentham Science Publishers. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Available from: [Link]

  • MDPI. (2024). Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis. Available from: [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available from: [Link]

  • Dojindo Molecular Technologies. (2017). Cytotoxicity LDH Assay Kit-WST. Available from: [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Available from: [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available from: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available from: [Link]

  • bioRxiv. (2023). Assessing the basal gene expression of cancer cell lines for in vitro transcriptomic toxicology screening. Available from: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Available from: [Link]

  • PMC. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Available from: [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability Studies of N-hydroxy-3,5-dimethoxybenzenecarboximidamide

Introduction The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic agent is underpinned by a rigorous and comprehensive physicochemical characterization.[1] For N-hydroxy-3,5-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic agent is underpinned by a rigorous and comprehensive physicochemical characterization.[1] For N-hydroxy-3,5-dimethoxybenzenecarboximidamide, a molecule with structural motifs suggesting potential biological activity, a thorough understanding of its solubility and stability is not merely a preliminary step but a critical foundation for all subsequent development.[2][3] These two parameters are paramount as they directly influence the compound's bioavailability, dictate formulation strategies, and inform on appropriate storage conditions and shelf-life.[4][5]

This technical guide provides a detailed, methodology-driven framework for researchers, scientists, and drug development professionals to conduct robust solubility and stability studies on N-hydroxy-3,5-dimethoxybenzenecarboximidamide. The protocols described herein are grounded in international regulatory standards and best practices to ensure the generation of reliable and submission-ready data.[3]

Section 1: Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor governing its absorption and, consequently, its therapeutic efficacy.[4] A comprehensive solubility profile involves determining both thermodynamic and kinetic solubility across a range of physiologically relevant conditions.

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.[6][7] This method is crucial for understanding the maximum dissolved concentration achievable under stable conditions.[8]

Causality Behind Experimental Choices:

  • pH Range: The pH of the gastrointestinal tract varies significantly (pH 1.2 in the stomach to pH 6.8 in the small intestine). Assessing solubility across this range is essential to predict how and where the drug will dissolve in vivo.[4]

  • Biorelevant Media (FaSSIF & FeSSIF): Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that mimic the conditions of the human intestine.[9] Using these media provides a more accurate prediction of in vivo solubility and potential food effects compared to simple buffers.[10][11]

  • Temperature: Testing at both ambient (25 °C) and physiological (37 °C) temperatures is important. 37 °C mimics the human body's condition, while 25 °C provides data relevant to storage and handling.[10]

Experimental Protocol: Thermodynamic Solubility

  • Media Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, 6.8, and 7.4. Also, prepare FaSSIF and FeSSIF according to established protocols.[10]

  • Sample Addition: Add an excess amount of N-hydroxy-3,5-dimethoxybenzenecarboximidamide to individual glass vials containing a known volume of each test medium. A visible excess of solid must remain to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set at a constant temperature (25 °C or 37 °C). Agitate for 24 to 48 hours to allow the system to reach equilibrium.[8]

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[12]

  • Calculation: Determine the solubility in mg/mL or µg/mL from the measured concentration.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution, which is highly relevant for early drug discovery where compounds are often first dissolved in an organic solvent like DMSO.[6][13]

Experimental Protocol: Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Aqueous Addition: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a nephelometer or plate reader to detect the formation of precipitate. The highest concentration that remains clear is reported as the kinetic solubility.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

Medium pH Temperature (°C) Thermodynamic Solubility (µg/mL)
HCl Buffer1.237Hypothetical Value
Acetate Buffer4.537Hypothetical Value
Phosphate Buffer6.837Hypothetical Value
Phosphate Buffer7.437Hypothetical Value
FaSSIF6.537Hypothetical Value
FeSSIF5.037Hypothetical Value
Phosphate Buffer7.425Hypothetical Kinetic Value

Section 2: Stability Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[14] Forced degradation studies are a critical component, designed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[17][18]

Forced Degradation (Stress Testing)

The goal of forced degradation is to accelerate the degradation process to generate the likely degradation products that could form under long-term storage conditions.[19] This helps in developing and validating a stability-indicating analytical method.[15][20]

Causality Behind Experimental Choices:

  • Hydrolysis (Acidic, Basic, Neutral): Many drug molecules are susceptible to hydrolysis. Testing across a range of pH values is necessary to identify the conditions under which the compound is least stable.[21]

  • Oxidation: Exposure to oxidative conditions, often simulated with hydrogen peroxide, reveals susceptibility to degradation in the presence of air or residual peroxides in excipients.[22]

  • Photolysis: As mandated by ICH Q1B, photostability testing is crucial to determine if the compound degrades upon exposure to light, which informs packaging requirements.[23]

  • Thermal Degradation: Exposing the compound to high heat helps to identify thermally labile functional groups and predict degradation during manufacturing processes like drying or milling.[22]

Experimental Protocol: Forced Degradation

A validated stability-indicating HPLC method is required for the analysis of all stressed samples. The method must be able to separate the parent compound from all degradation products.[24][25]

  • Sample Preparation: Prepare solutions of N-hydroxy-3,5-dimethoxybenzenecarboximidamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Acid Hydrolysis: Add 1N HCl to the sample solution. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Add 1N NaOH to the sample solution. Keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Neutral Hydrolysis: Reflux the sample solution in water at 60°C for a specified time.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven (e.g., 70°C) for a set period (e.g., 7 days).

  • Photolytic Degradation (ICH Q1B): Expose the compound (both in solution and as a solid) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample must be run in parallel.

  • Analysis: At each time point, withdraw a sample and analyze by HPLC-UV. Calculate the percentage of parent compound remaining and identify the relative retention times of any degradation products.

Data Presentation: Forced Degradation Summary

Stress Condition Conditions Time (hours) Assay of Parent (%) Degradation Products (No. & RRT)
Acid Hydrolysis1N HCl, 60°C24Hypothetical ValueHypothetical Value
Base Hydrolysis1N NaOH, RT6Hypothetical ValueHypothetical Value
Neutral HydrolysisWater, 60°C24Hypothetical ValueHypothetical Value
Oxidation3% H₂O₂, RT6Hypothetical ValueHypothetical Value
Thermal (Solid)70°C168Hypothetical ValueHypothetical Value
Photolytic (Solid)ICH Q1B-Hypothetical ValueHypothetical Value

Visualizations

dot

Solubility_Workflow cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility Compound N-hydroxy-3,5-dimethoxy- benzenecarboximidamide (Solid) AddExcess Add Excess Compound to Media Compound->AddExcess DMSO_Stock Prepare 10mM Stock in DMSO Compound->DMSO_Stock Media Prepare Media: pH 1.2, 4.5, 6.8, 7.4 FaSSIF, FeSSIF Media->AddExcess Equilibrate Equilibrate (24-48h) 25°C & 37°C AddExcess->Equilibrate Separate Centrifuge to Separate Solid Equilibrate->Separate Analyze Analyze Supernatant by HPLC Separate->Analyze ThermoResult Thermodynamic Solubility Data Analyze->ThermoResult Dilute Serial Dilution in DMSO DMSO_Stock->Dilute AddBuffer Add to Aqueous Buffer (pH 7.4) Dilute->AddBuffer Detect Detect Precipitation (Nephelometry) AddBuffer->Detect KineticResult Kinetic Solubility Data Detect->KineticResult

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

dot

Stability_Workflow cluster_stress Forced Degradation Stress Conditions (ICH Q1A) cluster_results Outputs Start N-hydroxy-3,5-dimethoxy- benzenecarboximidamide Hydrolysis Hydrolysis (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidation (3% H2O2) Start->Oxidation Thermal Thermal (70°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze Stressed Samples by Stability-Indicating HPLC Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathways Identify Degradation Pathways Analysis->Pathways Method Validate Specificity of Analytical Method Analysis->Method Stability Determine Intrinsic Stability Profile Analysis->Stability

Caption: Forced Degradation Stability Study Workflow.

Conclusion

A systematic and rigorous evaluation of solubility and stability is indispensable in the early-stage development of any NCE. For N-hydroxy-3,5-dimethoxybenzenecarboximidamide, the data generated from the protocols outlined in this guide will provide a robust foundation for critical decision-making. These findings will directly inform lead candidate selection, guide the development of viable formulations, establish a stability-indicating analytical method, and define appropriate storage and handling procedures, thereby de-risking and accelerating its path toward clinical consideration.[3][26]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

  • Jil-lan, T., et al. (2023). Preformulation Studies: A Versatile Tool in Formulation Design. IntechOpen. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. PubChem. [Link]

  • Bansal, G., & Singh, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 6(11), 4531. [Link]

  • Rastogi, A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]

  • Singh, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 916-930. [Link]

  • Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. [Link]

  • Wikipedia. (n.d.). N-Hydroxy-DOM. Wikipedia. [Link]

  • He, H., et al. (2018). Physicochemical profiling of drug candidates using Capillary-based techniques. Journal of Pharmaceutical and Biomedical Analysis, 147, 305-318. [Link]

  • Juenemann, D., et al. (2007). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Dissolution Technologies, 14(3), 8-15. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical. [Link]

  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]

  • Roy, B. (2023). Basics on Pre-formulation Research. ResearchGate. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dihydroxybenzamide. PubChem. [Link]

  • K. K. Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. K. K. Wagh College of Pharmacy. [Link]

  • Harris, J. (2022). What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Mouritsen, T. (2024). How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. [Link]

  • Klein, S. (2010). Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. Brazilian Journal of Pharmaceutical Sciences, 46(3). [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Pharmaffiliates. (2025). What Are Pre-Formulation Studies? Purpose, Process & Importance. Pharmaffiliates. [Link]

  • Grepioni, F. (n.d.). Physicochemical characterization of crystalline supramolecular systems. Prime Scholars. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. [Link]

  • Wikidata. (n.d.). N-hydroxy-3,4-methylenedioxyamphetamine. Wikidata. [Link]

  • MDPI. (2021). Application of Fundamental Techniques for Physicochemical Characterizations. MDPI. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. AmbioPharm. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Protocol for N-Hydroxy-3,5-dimethoxybenzenecarboximidamide Synthesis

Scientific Rationale & Reaction Design N-hydroxy-3,5-dimethoxybenzenecarboximidamide (commonly referred to as 3,5-dimethoxybenzamidoxime) is a highly valuable synthetic intermediate. Amidoximes are prominently utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Reaction Design

N-hydroxy-3,5-dimethoxybenzenecarboximidamide (commonly referred to as 3,5-dimethoxybenzamidoxime) is a highly valuable synthetic intermediate. Amidoximes are prominently utilized as nitric oxide (NO) donors and serve as essential building blocks for synthesizing 1,2,4-oxadiazole-based pharmacophores, as highlighted in [1].

The synthesis relies on the nucleophilic addition of hydroxylamine to the electrophilic cyano carbon of 3,5-dimethoxybenzonitrile[1]. To ensure a high-yielding and safe protocol, several mechanistic choices must be made:

  • Reagent Stability (Causality) : Free hydroxylamine is highly unstable and potentially explosive at high concentrations. Therefore, it must be generated in situ using the stable salt, hydroxylamine hydrochloride (NH₂OH·HCl)[1].

  • Base Selection (Causality) : A base is required to neutralize the hydrochloride salt. Using sodium hydroxide (NaOH) in a precise 1:1 stoichiometric ratio with NH₂OH·HCl rapidly liberates the free nucleophile without leaving excess hydroxide. Excess hydroxide must be avoided, as it can prematurely hydrolyze the nitrile into an unwanted amide side-product[2].

  • Solvent System (Causality) : Ethanol is selected as the primary solvent because it fully solubilizes the aromatic nitrile. Adding a minimal amount of water to dissolve the inorganic reagents ensures a homogeneous reaction mixture at reflux, maximizing collision frequency and reaction kinetics[2].

Mechanistic Workflow

The following diagram illustrates the three-phase operational workflow, from in situ reagent generation to final product isolation.

G cluster_0 Phase 1: In Situ Reagent Generation cluster_1 Phase 2: Nucleophilic Addition cluster_2 Phase 3: Product Isolation N1 Hydroxylamine·HCl (2.0 eq) N3 Free Hydroxylamine (Active Nucleophile) N1->N3 N2 NaOH (aq) (2.0 eq) N2->N3 N5 Reflux (78°C) for 6h (Nucleophilic Attack) N3->N5 N4 3,5-Dimethoxybenzonitrile (1.0 eq) in EtOH N4->N5 N6 Vacuum Evaporation (Remove EtOH) N5->N6 N7 Aqueous Precipitation (Add Cold H2O) N6->N7 N8 N-Hydroxy-3,5-dimethoxy- benzenecarboximidamide (Yield: ~94%) N7->N8

Figure 1: Mechanistic workflow for the synthesis and isolation of N-hydroxy-3,5-dimethoxybenzenecarboximidamide.

Experimental Protocol

This methodology is adapted from the [2], optimized for a ~30 mmol scale to ensure high reproducibility.

Materials & Reagents
  • 3,5-Dimethoxybenzonitrile : 5.0 g (30.6 mmol, 1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) : 4.25 g (61.2 mmol, 2.0 eq)

  • Sodium hydroxide (NaOH) : 2.45 g (61.2 mmol, 2.0 eq)

  • Absolute Ethanol (EtOH) : 70 mL

  • Deionized Water : As needed for dissolution and precipitation

Step-by-Step Methodology
  • Substrate Preparation : Dissolve 5.0 g of 3,5-dimethoxybenzonitrile in 70 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Activation : In a separate Erlenmeyer flask, dissolve 2.45 g of NaOH in a minimal amount of deionized water (approx. 10-15 mL). Slowly add 4.25 g of NH₂OH·HCl to this basic solution while stirring. Causality: Pre-mixing these reagents safely generates the active free hydroxylamine before introducing it to the organic substrate.

  • Nucleophilic Addition : Transfer the aqueous hydroxylamine solution into the ethanolic nitrile solution. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6 hours[2].

  • Self-Validation (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether and ethyl acetate (5:1). The reaction is deemed complete when the high-Rf starting material spot is entirely replaced by the highly polar, lower-Rf amidoxime spot[2].

  • Solvent Evaporation : Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Causality: The target amidoxime is highly soluble in ethanol; failing to remove the solvent will severely depress the precipitation yield.

  • Precipitation & Isolation : Add 100 mL of cold deionized water to the concentrated residue. Filter the resulting colorless precipitate through a Büchner funnel and wash thoroughly with cold water. Causality: Water dissolves the NaCl byproduct and any unreacted hydroxylamine, leaving the highly pure, water-insoluble product on the filter.

  • Drying : Dry the solid under vacuum to afford the pure product (Expected Yield: ~94%)[2].

Analytical Characterization

To verify structural integrity, compare your isolated product against the following established Nuclear Magnetic Resonance (NMR) benchmarks[2]:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) : 9.70 (s, 1H, -OH), 6.90 (d, J = 2.4 Hz, 2H, Ar-H), 6.55 (t, J = 2.2 Hz, 1H, Ar-H), 5.87 (s, 2H, -NH₂), 3.80 (s, 6H, -OCH₃).

  • IR ν (cm⁻¹) : 3452.3, 3354.0, 1679.9, 1598.9.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for amidoxime synthesis, demonstrating why the NaOH/EtOH system is preferred for this specific substrate.

Table 1: Optimization of Reaction Conditions for Amidoxime Synthesis

Base (Equivalents)Solvent SystemTemperatureTimeYieldMechanistic Remarks
NaOH (2.0 eq) EtOH / H₂O Reflux (78°C) 6 h ~94% Optimal condition; rapid kinetics and clean aqueous precipitation [2].
Na₂CO₃ (2.0 eq)EtOHReflux (78°C)12–24 h85–90%Milder base; requires significantly longer reaction times to reach completion[1].
Et₃N (2.0 eq)MethanolReflux (65°C)24 h~80%Homogeneous system; however, isolation is complicated by the organic solubility of the triethylamine hydrochloride byproduct.
None (Aq. NH₂OH)Acetonitrile25°C24 hVariableEliminates salt byproducts but requires handling hazardous 50% aqueous hydroxylamine[3].

Troubleshooting & Quality Control

When scaling up or modifying the substrate, researchers may encounter specific deviations. Refer to [3] for corrective actions.

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Conversion Rate Inactive hydroxylamine or insufficient thermal energy.Ensure base stoichiometry is exactly 1:1 with NH₂OH·HCl to fully liberate the free amine. Maintain a vigorous reflux[3].
Amide Side-Product Formation Hydrolysis of the nitrile due to excess hydroxide or electron-withdrawing groups.Avoid excess NaOH. If persistent, switch to Na₂CO₃, utilize ionic liquids, or convert the nitrile to a thioamide intermediate first[3].
Product Fails to Precipitate Residual ethanol remains in the mixture, increasing the product's aqueous solubility.Ensure complete evaporation of the ethanol under a high vacuum before adding the cold water for precipitation[3].

References

  • Shaping 1,2,4-Triazolium Fluorinated Ionic Liquid Crystals Source: MDPI (Molecules, 2023, 28(5), 2235) URL:[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: MDPI (Molecules, 2019, 24(14), 2556) URL:[Link]

Sources

Application

Application Note: Green Chemistry Approaches to Aryl-Amidoxime Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Mechanistic Rationale Aryl-amidoximes are critical pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

Aryl-amidoximes are critical pharmacophores and synthetic intermediates in medicinal chemistry. They serve as bioisosteres for carboxylic acids, prodrug moieties for amidines, nitric oxide (NO) donors, and foundational building blocks for 1,2,4-oxadiazole-based therapeutics[1][2].

Historically, the synthesis of amidoximes relied on the traditional Tiemann method, which involves refluxing a nitrile with hydroxylamine hydrochloride and a base (such as sodium carbonate) in volatile organic solvents like ethanol or methanol for extended periods[2][3]. While effective, this approach suffers from poor atom economy, the generation of organic waste, and the requirement for energy-intensive refluxing.

Modern sustainable drug development demands Green Chemistry alternatives. Recent advancements have demonstrated that aryl-amidoximes can be synthesized efficiently in aqueous media at room temperature, or via ultrasound-assisted solvent-free/biphasic systems[1][4].

The Causality of Green Methodologies

The success of these green protocols relies on exploiting specific physicochemical principles:

  • The Hydrophobic Effect in Water: By using water as the sole solvent, the highly polar hydroxylamine and base remain in solution, while the relatively hydrophobic aryl nitrile is suspended. As the reaction proceeds, the resulting aryl-amidoxime—which is poorly soluble in water at neutral/mildly basic pH—precipitates out. This phase separation drives the reaction equilibrium forward (Le Chatelier's principle) and eliminates the need for chromatographic purification[1].

  • Acoustic Cavitation (Ultrasound): In biphasic or solvent-free systems, ultrasonic irradiation generates microscopic cavitation bubbles. The implosion of these bubbles creates localized hotspots of extreme temperature and pressure, drastically enhancing mass transfer and accelerating the nucleophilic attack of hydroxylamine on the nitrile carbon, reducing reaction times from hours to minutes[4].

  • Base-Free Aqueous Systems: Utilizing a 50% aqueous solution of free hydroxylamine eliminates the need for auxiliary bases (like triethylamine or sodium carbonate) entirely, preventing the formation of salt byproducts and maximizing atom economy[2][5].

Quantitative Comparison of Synthetic Routes

To guide protocol selection, the following table summarizes the operational metrics of traditional versus green synthetic approaches.

MethodReagentsSolventTemp.TimeAvg. YieldGreen Chemistry Advantages
Traditional Tiemann [2][3]Ar-CN, NH₂OH·HCl, Na₂CO₃Ethanol / Methanol60–80 °C (Reflux)12–48 h70–90%Baseline method; high energy consumption; VOC waste.
Aqueous Room Temp [1]Ar-CN, NH₂OH·HCl, Et₃NDistilled Water25 °C6 h85–95%No VOCs; ambient temperature; simple filtration workup.
Ultrasound-Assisted [4]Ar-CN, NH₂OH·HCl, Na₂CO₃Water / Ethanol25 °C (Sonicated)15–45 min80–92%Drastic time reduction; energy efficient.
Base-Free Aqueous [2][5]Ar-CN, 50% aq. NH₂OH baseWater / None25 °C2–24 h75–95%100% atom economy regarding the base; zero salt byproducts.

Reaction Mechanism and Downstream Workflows

The synthesis proceeds via the nucleophilic addition of the free hydroxylamine nitrogen to the electrophilic carbon of the nitrile, followed by a proton transfer (tautomerization) to yield the stable amidoxime[3].

G Nitrile Aryl Nitrile (Ar-C≡N) NucleophilicAttack Nucleophilic Attack (Rate Limiting) Nitrile->NucleophilicAttack Hydroxylamine Hydroxylamine (:NH2-OH) Hydroxylamine->NucleophilicAttack Intermediate N-Hydroxyalkanimine Intermediate NucleophilicAttack->Intermediate ProtonTransfer Proton Transfer (Tautomerization) Intermediate->ProtonTransfer Amidoxime Aryl-Amidoxime (Ar-C(NH2)=NOH) ProtonTransfer->Amidoxime

Caption: Mechanistic pathway of aryl-amidoxime synthesis via nucleophilic addition and tautomerization.

Once synthesized, aryl-amidoximes serve as versatile nodes for further pharmaceutical derivatization.

Downstream Amidoxime Aryl-Amidoxime Oxadiazole 1,2,4-Oxadiazoles (Bioisosteres) Amidoxime->Oxadiazole + Carboxylic Acid / Heat Amidine Amidines (Protease Inhibitors) Amidoxime->Amidine + Potassium Formate / Pd (Green Reduction) Benzimidazole Benzimidazoles (Antimicrobials) Amidoxime->Benzimidazole Tosylation / Cyclization

Caption: Downstream pharmaceutical applications of synthesized aryl-amidoximes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (precipitation) and spectroscopic markers are integrated to ensure real-time verification of reaction success.

Protocol A: Aqueous Room-Temperature Synthesis

Reference Grounding: Mohamed et al., 2020[1]

Rationale: Triethylamine (TEA) is utilized as a mild organic base to liberate hydroxylamine from its hydrochloride salt. Water acts as a green solvent that selectively precipitates the product.

Materials:

  • Aryl nitrile (20.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.08 g, 30.0 mmol, 1.5 eq)

  • Triethylamine (TEA) (4.46 mL, 32.0 mmol, 1.6 eq)

  • Distilled water (40 mL)

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Free Base: In a 100 mL round-bottom flask, dissolve NH₂OH·HCl (2.08 g) in 40 mL of distilled water. Add TEA (4.46 mL) dropwise under magnetic stirring. Causality: TEA (pKa ~10.7) effectively deprotonates the hydroxylammonium ion (pKa ~6.0), generating the nucleophilic free hydroxylamine.

  • Substrate Addition: Add the aryl nitrile (20.0 mmol) to the aqueous solution. The mixture will likely form a heterogeneous suspension depending on the nitrile's solubility.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 6 hours.

    • Self-Validation Checkpoint: As the reaction progresses, the hydrophobic aryl nitrile converts into the more polar, yet water-insoluble, aryl-amidoxime. A distinct crystalline precipitate should begin to form and thicken the suspension[1].

  • Isolation: Filter the solid precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 15 mL) to remove residual TEA hydrochloride salts and unreacted hydroxylamine.

  • Purification & Verification: Recrystallize the crude product from an ethanol/water mixture. Verify completion via FT-IR by observing the disappearance of the sharp nitrile (-C≡N) stretch at 2260–2215 cm⁻¹ and the appearance of broad -OH and -NH₂ stretches between 3500–3100 cm⁻¹[3].

Protocol B: Ultrasound-Assisted Rapid Synthesis

Reference Grounding: Barros et al., 2011[4]

Rationale: For sterically hindered or highly unreactive nitriles, ultrasonic irradiation overcomes activation energy barriers via cavitation, eliminating the need for prolonged heating.

Materials:

  • Aryl nitrile (10.0 mmol)

  • Hydroxylamine hydrochloride (1.04 g, 15.0 mmol, 1.5 eq)

  • Sodium carbonate (Na₂CO₃) (0.8 g, 7.5 mmol, 0.75 eq)

  • Distilled water (15 mL) / Ethanol (5 mL)

Step-by-Step Procedure:

  • Reagent Mixing: In a heavy-walled glass tube or Erlenmeyer flask, combine the hydroxylamine hydrochloride and sodium carbonate in the water/ethanol mixture. Wait for the effervescence (CO₂ evolution) to cease.

  • Sonication: Add the aryl nitrile. Suspend the flask in an ultrasonic bath (e.g., 40 kHz). Sonicate at ambient temperature for 15 to 45 minutes[4].

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) every 15 minutes. The product spot will be significantly more polar (lower Rf) than the starting nitrile.

  • Workup: Pour the mixture into crushed ice. The aryl-amidoxime will crash out as a solid. Filter, wash with cold water, and dry under a vacuum desiccator[4].

Protocol C: Base-Free Aqueous Hydroxylamine Method

Reference Grounding: Patent WO2000032565A1 / PMC Reviews[2][5]

Rationale: Utilizing a commercially available 50% aqueous hydroxylamine solution bypasses the need for an external base, resulting in a completely salt-free waste stream.

Materials:

  • Aryl nitrile (10.0 mmol)

  • 50% Aqueous Hydroxylamine solution (by weight) (approx. 1.5 - 2.0 eq)

  • Co-solvent (Optional, e.g., high-purity acetonitrile or ethanol, 5-10 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, add the aryl nitrile. If the nitrile is highly crystalline and insoluble, add a minimal amount of green co-solvent (like ethanol) to facilitate initial mixing.

  • Hydroxylamine Addition: Slowly add the 50% aqueous hydroxylamine solution. Caution: Free hydroxylamine is highly reactive; handle with appropriate PPE.

  • Incubation: Stir at 25 °C for 12–24 hours[5].

  • Isolation: Because there are no inorganic salts in the mixture, the precipitated crystalline amidoxime is highly pure. Filter the crystals directly. If the product forms an oil, extract with a minimal amount of ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5][6].

Troubleshooting & Optimization

  • Persistent Amide Side-Product Formation: Hydrolysis of the nitrile to an amide can occur if the reaction is heated excessively in basic aqueous conditions. Solution: Strictly maintain room temperature (25 °C) and avoid strong bases like NaOH; stick to TEA or Na₂CO₃[1].

  • Oily or Non-Crystalline Product: Some substituted aryl-amidoximes may oil out rather than crystallize[3][6]. Solution: Seed the mixture with a pure crystal if available, or leave the mixture in a desiccator for 24 hours to induce crystallization[3]. Alternatively, extract with a green solvent like ethyl acetate.

  • Low Conversion of Aliphatic/Sterically Hindered Nitriles: Solution: Switch to the Ultrasound-Assisted method (Protocol B) or convert the nitrile to a thioamide first, which is vastly more reactive toward hydroxylamine[6].

References

  • Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Mohamed, M. F. A., Albayati, M. R., & Moustafa, A. H. Synthetic Communications, 50(8), 1217-1231 (2020). URL:[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Center for Biotechnology Information (PMC) (2021). URL:[Link]

  • Synthesis of amidoximes using an efficient and rapid ultrasound method. Barros, C. J. P., et al. Journal of the Chilean Chemical Society, 56(2), 721-723 (2011). URL:[Link]

  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.Google Patents (WO2000032565A1).
  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University (2025). URL:[Link]

Sources

Method

Application Note: N-hydroxy-3,5-dimethoxybenzenecarboximidamide as an Orally Bioavailable Antimalarial Prodrug

Introduction & Pharmacological Rationale The development of amidine-based antimalarials has historically been hindered by a significant pharmacokinetic bottleneck. While aromatic amidines exhibit exceptional potency agai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The development of amidine-based antimalarials has historically been hindered by a significant pharmacokinetic bottleneck. While aromatic amidines exhibit exceptional potency against Plasmodium falciparum by accumulating in the parasite and disrupting critical metabolic pathways, their clinical utility is severely limited by their basicity. With a pKa typically exceeding 11, amidines are heavily protonated at physiological pH. This positive charge prevents passive diffusion across the lipophilic intestinal epithelium, resulting in near-zero oral bioavailability.

To circumvent this, drug development professionals employ the amidoxime prodrug strategy . By N-hydroxylating the amidine to form an amidoxime—specifically N-hydroxy-3,5-dimethoxybenzenecarboximidamide —the pKa is drastically lowered to approximately 6.0. This modification renders the molecule neutral in the gastrointestinal tract, enabling excellent oral absorption. Once systemic, host enzymes reduce the prodrug back to its active amidine form (3,5-dimethoxybenzamidine), allowing it to exert its antimalarial effects.

Mechanism of Action: The mARC Bioconversion Pathway

The in vivo activation of N-hydroxy-3,5-dimethoxybenzenecarboximidamide is not spontaneous; it is driven by a highly specific enzymatic cascade. The primary catalyst is the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme localized to the outer mitochondrial membrane .

Causality of the Electron Transfer: The mARC system cannot function in isolation. It requires a continuous supply of electrons to reduce the N-OH bond of the prodrug. NADH serves as the ultimate electron donor. Electrons are shuttled through NADH-cytochrome b5 reductase (CYB5R3) to cytochrome b5 (CYB5B), and finally to the molybdenum cofactor of mARC. The reduced molybdenum cofactor then cleaves the N-OH bond of the prodrug, releasing water and the active 3,5-dimethoxybenzamidine .

mARC_Pathway NADH NADH (Electron Donor) CYB5R3 CYB5R3 (Reductase) NADH->CYB5R3 2e- CYB5B CYB5B (Cytochrome b5) CYB5R3->CYB5B e- mARC mARC1 / mARC2 (Molybdoenzyme) CYB5B->mARC e- Prodrug N-hydroxy-3,5-dimethoxy- benzenecarboximidamide (Inactive Prodrug) mARC->Prodrug Reduction Amidine 3,5-dimethoxybenzamidine (Active Antimalarial) Prodrug->Amidine -H2O

Electron transfer chain of the mARC system reducing the amidoxime prodrug to its active amidine.

Physicochemical & Pharmacokinetic Profiling

To understand the necessity of the prodrug strategy, we must compare the quantitative physicochemical properties of the prodrug against its active metabolite. The table below summarizes how the N-hydroxylation fundamentally alters the molecule's pharmacokinetic profile.

PropertyN-hydroxy-3,5-dimethoxybenzenecarboximidamide (Prodrug)3,5-dimethoxybenzamidine (Active Metabolite)
Molecular Formula C9H12N2O3C9H12N2O2
Molecular Weight 196.20 g/mol 180.20 g/mol
Predicted pKa ~6.0~11.5
Charge at pH 7.4 Neutral (Un-ionized)+1 (Cationic)
LogP (Lipophilicity) 1.2 (Favorable for membrane crossing)-0.8 (Highly hydrophilic)
Oral Bioavailability High (>60% predicted in murine models)Low (<5%)
Intrinsic Antimalarial IC50 Inactive in vitro (>10,000 nM)Highly Active in vitro (<50 nM)

Experimental Workflows & Protocols

To rigorously validate N-hydroxy-3,5-dimethoxybenzenecarboximidamide as a viable clinical candidate, a self-validating, multi-phase experimental pipeline is required.

Workflow Step1 Phase 1: Synthesis & Formulation N-hydroxy-3,5-dimethoxybenzenecarboximidamide Step2 Phase 2: In Vitro Bioconversion mARC1/CYB5B/CYB5R3 LC-MS/MS Assay Step1->Step2 Step3 Phase 3: Antiplasmodial Screening SYBR Green I Assay (P. falciparum) Step2->Step3 Step4 Phase 4: In Vivo Efficacy Oral Dosing in P. berghei Mouse Model Step3->Step4

Four-phase experimental workflow for validating the antimalarial amidoxime prodrug candidate.

Protocol A: In Vitro Bioconversion Assay using Recombinant mARC System

Causality & Rationale: Before advancing to animal models, it is critical to prove that the prodrug is a direct substrate for human mARC1. This assay isolates the enzymatic variables to confirm the exact bioconversion rate. Self-Validating Controls: Includes a heat-inactivated mARC1 negative control (to rule out spontaneous chemical reduction) and Pafuramidine as a positive control .

  • Reagent Preparation: Reconstitute recombinant human mARC1 (10 µg/mL), CYB5B (5 µg/mL), and CYB5R3 (2 µg/mL) in 50 mM Potassium Phosphate buffer (pH 6.0). Prepare a 1 mM NADH solution.

  • Reaction Initiation: In a 1.5 mL Eppendorf tube, combine the enzyme mixture with 50 µM of N-hydroxy-3,5-dimethoxybenzenecarboximidamide. Initiate the reaction by adding NADH (final concentration 100 µM).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated benzamidine). This instantly denatures the enzymes and precipitates proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS/MS vial.

  • Quantification: Monitor the mass transition from m/z 197.1 [M+H]+ (prodrug) to m/z 181.1 [M+H]+ (active amidine). Calculate the conversion velocity (pmol/min/mg protein).

Protocol B: In Vitro Antiplasmodial Efficacy Assay (SYBR Green I)

Causality & Rationale: Because the prodrug lacks intrinsic activity without hepatic/mitochondrial metabolism, this assay evaluates the pre-reduced active metabolite (3,5-dimethoxybenzamidine) directly against P. falciparum blood stages. Self-Validating Controls: Uninfected erythrocytes (background fluorescence noise) and Chloroquine-treated cultures (positive kill control).

  • Parasite Culture: Maintain P. falciparum (3D7 or K1 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a 5% CO2 / 5% O2 / 90% N2 atmosphere.

  • Drug Exposure: Synchronize parasites to the ring stage. Plate 90 µL of culture (1% parasitemia) into 96-well plates. Add 10 µL of the active amidine in serial dilutions (ranging from 0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours (allowing for more than one full intraerythrocytic developmental cycle).

  • Lysis & Staining: Freeze the plate at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye).

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm / Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

Protocol C: In Vivo Pharmacokinetic & Efficacy Study in Mice

Causality & Rationale: The ultimate test of the prodrug strategy. This protocol verifies that N-hydroxy-3,5-dimethoxybenzenecarboximidamide can survive the acidic stomach, cross the intestinal wall, undergo systemic mARC-mediated reduction, and clear parasitemia in vivo.

  • Infection: Infect female Swiss Webster mice intravenously with 1 × 10^7 Plasmodium berghei (ANKA strain) parasitized erythrocytes on Day 0.

  • Dosing Regimen (Peter's 4-Day Suppressive Test): Divide mice into three cohorts (n=6):

    • Vehicle control (oral gavage)

    • Active Amidine (intraperitoneal injection, 10 mg/kg)

    • Prodrug (oral gavage, 10 mg/kg equivalent). Administer doses once daily from Day 0 to Day 3.

  • Monitoring: On Day 4, collect tail-vein blood. Prepare thin blood smears, fix with methanol, and stain with 10% Giemsa for 15 minutes.

  • Efficacy Calculation: Count parasitized erythrocytes under a light microscope (100x oil immersion) against 2,000 total erythrocytes. Calculate the percentage suppression of parasitemia relative to the vehicle control. Successful oral prodrug conversion is indicated by >90% parasitemia suppression in the oral prodrug cohort, mirroring the i.p. active amidine cohort.

References

  • Evaluation of amidoxime derivatives as prodrug candidates of potent bis-cationic antimalarials Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Molybdenum's Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review International Journal of Molecular Sciences (via PMC) URL:[Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Pharmacokinetic properties and metabolism of a new potent antimalarial N-alkylamidine compound, M64, and its corresponding bioprecursors European Journal of Pharmaceutical Sciences URL:[Link]

  • Phase I/II Evaluation of the Prophylactic Antimalarial Activity of Pafuramidine in Healthy Volunteers Challenged with Plasmodium falciparum Sporozoites PLoS One (via PMC) URL:[Link]

Application

Application Notes and Protocols for the Investigation of N-hydroxy-3,5-dimethoxybenzenecarboximidamide in Antibacterial Drug Discovery

Introduction: A Novel Scaffold for Antibacterial Research The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] N-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold for Antibacterial Research

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] N-hydroxy-3,5-dimethoxybenzenecarboximidamide represents an intriguing, yet underexplored, molecule for antibacterial drug discovery. While direct studies on its antibacterial properties are not extensively documented, its structural features, particularly the hydroxyamidine moiety, suggest potential for antimicrobial activity. This class of compounds is known to interact with various biological targets, and its unique electronic and steric properties may allow for novel mechanisms of bacterial inhibition.

These application notes provide a comprehensive guide for researchers to systematically evaluate the antibacterial potential of N-hydroxy-3,5-dimethoxybenzenecarboximidamide. The protocols herein are designed to be robust and self-validating, guiding the user from initial screening to more in-depth mechanistic studies.

Part 1: Synthesis and Characterization

A common approach involves the reaction of the corresponding nitrile (3,5-dimethoxybenzonitrile) with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate.[2]

Hypothetical Synthesis Workflow:

cluster_0 Synthesis of N-hydroxy-3,5-dimethoxybenzenecarboximidamide 3,5-Dimethoxybenzonitrile 3,5-Dimethoxybenzonitrile Reaction Reaction 3,5-Dimethoxybenzonitrile->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Purification Purification Reaction->Purification Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification->Characterization (NMR, MS, etc.) Final Compound N-hydroxy-3,5-dimethoxy- benzenecarboximidamide Characterization (NMR, MS, etc.)->Final Compound

Caption: A plausible synthetic workflow for N-hydroxy-3,5-dimethoxybenzenecarboximidamide.

Part 2: Primary Screening for Antibacterial Activity

The initial phase of evaluation involves screening the compound against a panel of clinically relevant bacterial strains to determine if it possesses any antibacterial activity.

Protocol 1: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity and is a cost-effective initial screen.[3][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic disks

  • Negative control disks (solvent only)

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[5]

  • Uniformly streak the inoculum onto the surface of MHA plates using a sterile swab.

  • Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Place positive and negative control disks on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk. A clear zone indicates growth inhibition.[6]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible in-vitro growth of a microorganism.[5][7][8]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Test compound stock solution

  • Positive control (bacteria with no compound)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.[8][9]

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include positive and negative controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration with no visible growth.[9]

Illustrative Data Presentation:

Bacterial StrainATCC NumberMIC Range (µg/mL)Interpretation
Escherichia coli2592216 - 32Moderate
Staphylococcus aureus292134 - 8Potent
Pseudomonas aeruginosa27853>128Not active
Enterococcus faecalis292128 - 16Moderate

Part 3: Assessing Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]

Procedure:

  • Following the MIC determination, take an aliquot from the wells that showed no visible growth.

  • Plate these aliquots onto fresh MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[6]

Part 4: Evaluating Safety and Selectivity

A promising antibacterial candidate should exhibit high potency against bacterial cells while having minimal toxicity towards mammalian cells.[10][11]

Protocol 4: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[9]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well plates

  • Cell culture medium

  • Test compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed mammalian cells in a 96-well plate and incubate to allow for attachment.

  • Treat the cells with serial dilutions of the test compound and incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

Selectivity Index (SI): The selectivity of the compound can be determined by calculating the Selectivity Index: SI = CC50 / MIC A higher SI value indicates greater selectivity for bacterial cells over mammalian cells.

Part 5: Investigating the Mechanism of Action (MOA)

Understanding how a compound inhibits bacterial growth is a critical step in its development. The primary mechanisms of action for antibiotics include inhibition of cell wall synthesis, protein synthesis, DNA replication, folic acid metabolism, and disruption of the cell membrane.[12][13]

Workflow for MOA Elucidation:

cluster_1 Mechanism of Action Investigation Active Compound Active Compound Macromolecular Synthesis Assays Macromolecular Synthesis Assays Active Compound->Macromolecular Synthesis Assays Membrane Integrity Assays Membrane Integrity Assays Active Compound->Membrane Integrity Assays Cell Wall Synthesis Cell Wall Synthesis Macromolecular Synthesis Assays->Cell Wall Synthesis Protein Synthesis Protein Synthesis Macromolecular Synthesis Assays->Protein Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Macromolecular Synthesis Assays->DNA/RNA Synthesis Transcriptomic Profiling Transcriptomic Profiling Protein Synthesis->Transcriptomic Profiling Membrane Depolarization Membrane Depolarization Membrane Integrity Assays->Membrane Depolarization Target Identification Target Identification Transcriptomic Profiling->Target Identification

Caption: A workflow for elucidating the mechanism of action of a novel antibacterial compound.

Potential MOAs for N-hydroxy-3,5-dimethoxybenzenecarboximidamide:

Given the chemical structure, several hypotheses for the MOA can be proposed:

  • Inhibition of DNA Replication: The planar aromatic ring and potential for hydrogen bonding could allow for interaction with DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.[12]

  • Inhibition of Protein Synthesis: The compound could potentially bind to the 30S or 50S ribosomal subunits, interfering with protein synthesis.[13]

  • Disruption of Cell Membrane: The lipophilic nature of the dimethoxybenzene group combined with the polar hydroxyamidine could facilitate interaction with and disruption of the bacterial cell membrane.[12]

Further experimental investigation using techniques such as macromolecular synthesis assays and transcriptomic profiling would be necessary to elucidate the precise mechanism of action.[14]

Conclusion

N-hydroxy-3,5-dimethoxybenzenecarboximidamide presents a novel starting point for antibacterial drug discovery. The systematic application of the protocols outlined in these notes will enable a thorough evaluation of its potential as a lead compound. By progressing through a logical sequence of screening, safety assessment, and mechanistic studies, researchers can effectively determine the therapeutic promise of this and other new chemical entities in the fight against infectious diseases.

References

  • Kretschmer, D. & Gekeler, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 79-90.
  • Kretschmer, D. & Gekeler, C. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 107-120.
  • BenchChem. (n.d.). N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview of its Chemical Properties and Potential Biological Significance. BenchChem.
  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3724.
  • Khan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad285.
  • Al-Tawfiq, J. A., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15, 1358910.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Ríos, J. L., & Vila, R. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Ethnopharmacology, 192, 313-329.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-hydroxy-3,5-dimethoxybenzamide. BenchChem.
  • Saade, E., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Cellular and Infection Microbiology, 11, 706850.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC)
  • BMG Labtech. (2024).
  • Vinmec International Hospital. (2025). Classification and Mechanism of Action of Antibiotics.
  • BenchChem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. BenchChem.
  • Zuniga, A. N., et al. (2020). Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling. mSystems, 5(1), e00699-19.
  • Brötz-Oesterhelt, H., & Sass, P. (2020). Overview on Strategies and Assays for Antibiotic Discovery. Pharmaceuticals, 13(9), 213.
  • BenchChem. (n.d.). Application Note: In Vitro Antibacterial Assay Protocols for Thiourea Compounds. BenchChem.
  • Ineos Oxford Institute. (n.d.). Antibiotic Drug Discovery. Ineos Oxford Institute.
  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015.
  • Basicmedical Key. (2016). Approaches to Antibiotic Drug Discovery. Basicmedical Key.
  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015.
  • Nostro, A., et al. (2025). Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. Molecules, 30(10), 3845.
  • The Pew Charitable Trusts. (2015). A Scientific Roadmap for Antibiotic Discovery. The Pew Charitable Trusts.
  • Di Poto, A., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 26(1), 1.
  • ResearchGate. (n.d.). Antibiotic drug discovery and development flowchart.
  • Al-Suhaimi, K. S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147.
  • Patel, R. B., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)–2–cyanoacetohydrazide derivatives as effective antimicrobial agents.
  • Arkat USA. (2018). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.
  • Borges, F., et al. (2019). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. Molecules, 24(15), 2795.
  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side-Product Formation in Amidoxime Synthesis

Welcome. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in amidoxime synthesis. While the nucleophilic addition of hydroxylamine to a nitrile appears straightforward on pap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in amidoxime synthesis. While the nucleophilic addition of hydroxylamine to a nitrile appears straightforward on paper, the reality of bench chemistry often yields frustrating side products—most notably amides, oxadiazoles, and unreacted starting materials.

This guide abandons generic, one-size-fits-all protocols. Instead, we will dissect the mechanistic causality behind these side reactions and provide self-validating workflows to ensure high-purity amidoxime generation.

Part 1: Mechanistic Causality & Reaction Pathways

The synthesis of amidoximes relies on the nucleophilic attack of free hydroxylamine on the electrophilic carbon of a nitrile 1. Because hydroxylamine is unstable as a free base, it is typically generated in situ from hydroxylamine hydrochloride ( NH2​OH⋅HCl ) using an alkaline base 2. The divergence into side products is primarily a function of competitive nucleophiles (like water) or excessive thermal energy.

Pathway Nitrile Nitrile (R-CN) Amidoxime Amidoxime (Target Product) Nitrile->Amidoxime + NH2OH Nucleophilic Addition Amide Amide (Hydrolysis Side-Product) Nitrile->Amide H2O, Base/Heat (Hydrolysis) NH2OH Hydroxylamine (NH2OH) NH2OH->Amidoxime Amidoxime->Amide H2O, Prolonged Heat (Over-hydrolysis) Oxadiazole Oxadiazole (Thermal Side-Product) Amidoxime->Oxadiazole High Temp (>80°C) (Cyclization)

Caption: Mechanistic pathways in amidoxime synthesis highlighting target formation and side-product divergence.

Part 2: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why am I seeing a massive amide peak in my LC-MS, and how do I suppress it? A1: Amide formation is the most common side reaction, driven by the hydrolysis of either the starting nitrile or the amidoxime product itself 2. If your reaction mixture contains water (e.g., from using 50% aqueous hydroxylamine) and is heated under basic conditions, hydroxide ions competitively attack the nitrile carbon. Aromatic nitriles with electron-withdrawing groups are highly activated and particularly susceptible to this 2. Causality-Driven Solution: Switch to strictly anhydrous conditions. Liberate hydroxylamine using a non-nucleophilic base like Potassium tert-butoxide (KOtBu) in an aprotic solvent like DMSO 3. If amide formation persists, utilize a two-step thioamide route 2.

Q2: My aliphatic nitrile shows almost no conversion after 24 hours at room temperature. Should I just boil it? A2: Boiling (refluxing at >80°C) will likely degrade your hydroxylamine and drive the cyclization of any formed amidoxime into an oxadiazole 1. Aliphatic nitriles suffer from low electrophilicity and steric hindrance. Causality-Driven Solution: Do not rely solely on thermal energy. Instead, increase the stoichiometry of hydroxylamine (up to 10 equivalents) to push the equilibrium forward 3. Alternatively, utilize ultrasonic irradiation. Acoustic cavitation creates localized microscopic hot spots that accelerate the nucleophilic addition without raising the bulk temperature, completing the reaction in 1-2 hours with >85% yield [[4]]().

Q3: My product is crashing out as a viscous oil instead of a crystalline solid. How do I fix this? A3: Oily products often result from impurities, unreacted starting materials, or the use of heavy co-solvents (like PEG-400) that cause persistent emulsions 5. Causality-Driven Solution: If using co-solvents, switch to alternatives like ECOSURF, which have been shown to reduce foaming/emulsion and promote solid precipitation [[5]](). If the crude remains oily, dissolve it in anhydrous ethanol and add 5M HCl in ethanol to precipitate the amidoxime as a highly crystalline hydrochloride salt.

Part 3: Quantitative Optimization Data

The following table summarizes how manipulating reaction variables directly impacts the yield and side-product distribution.

Reaction MethodologyBase / Solvent SystemTemp (°C)TimeTypical YieldPrimary Side-Product Risk
Aqueous Method None / 50% NH₂OH (aq) in MeCN2524 h70–85%High Amide (Hydrolysis)
Standard Reflux Na₂CO₃ / Ethanol60–8012–48 h80–95%Oxadiazole / Amide
Strong Base/Aprotic KOtBu / DMSO0 to 2518 h44–85%Minimal (Low H₂O environment)
Ultrasound-Assisted Na₂CO₃ / H₂O-EtOH25 (Sonicated)1–2 h85–98%Minimal (Short reaction time)

Part 4: Troubleshooting Workflow

Troubleshooting Start LC-MS / TLC Analysis of Crude AmideCheck Significant Amide Present? Start->AmideCheck ConvCheck Low Nitrile Conversion? AmideCheck->ConvCheck No FixAmide Action: Switch to anhydrous conditions. Use organic base (e.g., KOtBu in DMSO). AmideCheck->FixAmide Yes FixConv Action: Increase NH2OH equivalents (up to 10x). Apply ultrasound/microwave. ConvCheck->FixConv Yes Success Proceed to Crystallization ConvCheck->Success No FixAmide->Start Re-run Reaction FixConv->Start Re-run Reaction

Caption: Logical troubleshooting workflow for resolving common side-product and conversion issues.

Part 5: Self-Validating Experimental Protocols

Protocol A: Anhydrous Synthesis via KOtBu/DMSO (Minimizing Hydrolysis)

Best for: Highly activated nitriles prone to amide formation, or sterically hindered substrates requiring excess reagents 3.

  • Preparation: Under an inert nitrogen atmosphere, suspend hydroxylamine hydrochloride (10.0 eq) in anhydrous DMSO. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Gradually add Potassium tert-butoxide (KOtBu) (10.0 eq) to the suspension. Stir for 30 minutes at 0 °C to ensure complete liberation of free hydroxylamine.

  • Nitrile Addition: Add the nitrile substrate (1.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 18 hours.

  • Validation Check (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Self-Validation: You should observe the [M+H]+ of the amidoxime. If a +1 Da mass shift is observed relative to the nitrile, trace water has caused amide formation.

  • Workup: Pour the mixture into cold water to quench. Extract with Ethyl Acetate ( 3×15 mL ). Wash the combined organic phases sequentially with water and brine to remove DMSO, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Ultrasound-Assisted Synthesis (Minimizing Thermal Degradation)

Best for: Aliphatic nitriles with low conversion rates where prolonged heating causes oxadiazole formation 4.

  • Preparation: In a flask, combine hydroxylamine hydrochloride (2.0 eq) and sodium carbonate (1.0 eq) in a 1:1 mixture of distilled water and ethanol.

  • Sonication: Add the nitrile (1.0 eq). Submerge the flask in an ultrasonic bath maintained at 25 °C.

  • Execution: Sonicate the mixture for 1 to 2 hours.

  • Validation Check (In-Process): Monitor via TLC (Hexane:EtOAc). Self-Validation: The rapid disappearance of the high-Rf nitrile spot without the appearance of a baseline-hugging amide spot confirms successful acoustic cavitation-driven conversion.

  • Isolation: Filter the resulting precipitate, wash with cold water to remove inorganic salts, and recrystallize from ethanol.

(Note: If the starting nitrile is highly unstable, consider a one-pot synthesis starting directly from an amide using Ph3​P/I2​ mediated dehydrative condensation prior to hydroxylamine addition 6.)

References

  • Phakhodee, W., et al. "A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones." RSC Advances.[Link]

  • "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." PMC. [Link]

  • "Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria." Digital Commons @ Andrews University.[Link]

  • "Synthesis of amidoximes using an efficient and rapid ultrasound method." ResearchGate.[Link]

  • "Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis." PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of N-hydroxy-3,5-dimethoxybenzenecarboximidamide: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of cardiovascular and immunomodulatory drug development, identifying stable, predictable exogenous Nitric Oxide (NO) donors is a critical objective. N-hydroxy-3,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of cardiovascular and immunomodulatory drug development, identifying stable, predictable exogenous Nitric Oxide (NO) donors is a critical objective. N-hydroxy-3,5-dimethoxybenzenecarboximidamide (NHDMB) (CAS: 453566-08-0) is a highly specialized1 that serves as a potent NO prodrug[1].

Unlike spontaneous NO donors (e.g., sodium nitroprusside), amidoximes require enzymatic biotransformation. When incubated with biological tissues, amidoximes are selectively oxidized by hemoproteins—specifically2 and mitochondrial amidoxime reducing components (mARC)—to release NO[2].

The structural brilliance of NHDMB lies in its 3,5-dimethoxy substitution . These electron-donating methoxy groups increase the molecule's lipophilicity, enhancing its binding affinity to the CYP450 heme iron. Furthermore, they stabilize the transient radical intermediate formed during the oxidative cleavage of the N-O bond, resulting in a more efficient and sustained NO release profile compared to unsubstituted analogs[3].

Pathway NHDMB NHDMB (Prodrug) CYP450 Cytochrome P450 (Oxidation) NHDMB->CYP450 NADPH, O2 NO Nitric Oxide (NO) Release CYP450->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Binding to Heme cGMP cGMP Accumulation sGC->cGMP GTP Conversion Vaso Vasorelaxation (Biological Effect) cGMP->Vaso PKG Activation

CYP450-mediated biotransformation of NHDMB into NO and subsequent vasorelaxation pathway.

Comparative Performance Data

To objectively evaluate NHDMB, we benchmark its biological activity against unsubstituted Benzamidoxime (the parent scaffold)[4] and Hydroxyurea (a standard clinical NO donor). The data below summarizes their pharmacokinetic efficiencies and safety profiles in standardized in vitro models.

CompoundSubstrate Conc. (µM)Max NO Release Rate (nmol/min/mg)Vasorelaxation EC₅₀ (µM)CYP450 Dependence (% Inhibition by Miconazole)
NHDMB 50045.2 ± 3.1 3.2 ± 0.4 88%
Benzamidoxime 50028.5 ± 2.412.5 ± 1.185%
Hydroxyurea 50015.4 ± 1.845.0 ± 3.512% (Catalase-dependent)

Key Insight: NHDMB demonstrates a ~1.5x higher NO release rate than standard benzamidoxime and requires a significantly lower concentration to achieve 50% vasorelaxation (EC₅₀). The high inhibition by Miconazole confirms that NHDMB's activity is strictly CYP450-dependent[2].

Self-Validating Experimental Protocols

As Application Scientists, we must ensure that our validation assays are not just procedural, but logically sound. The following protocols are designed as self-validating systems —meaning they contain internal controls that definitively prove the mechanism of action, ruling out experimental artifacts.

Protocol A: In Vitro CYP450-Mediated NO Release Assay

This assay quantifies the enzymatic conversion of NHDMB to NO using the Griess Reagent system, which measures nitrite (NO₂⁻), the stable oxidative breakdown product of NO[2].

Step-by-Step Methodology & Causality:

  • Microsome Preparation: Isolate rat liver microsomes and suspend them in a 0.1 M phosphate buffer (pH 7.4).

    • Causality: Microsomes provide a highly concentrated, biologically relevant source of CYP450 enzymes required for the oxidative cleavage of the amidoxime[2].

  • Cofactor Addition: Add 1 mM NADPH to the reaction mixture.

    • Causality: CYP450 is an oxidoreductase. NADPH acts as the obligate electron donor required to reduce the heme iron, enabling oxygen binding and subsequent substrate oxidation[3].

  • Substrate Incubation: Introduce 500 µM of NHDMB and incubate at 37°C for 30 minutes under aerobic conditions.

  • Self-Validating Control (Miconazole): Run a parallel group pre-incubated with 50 µM Miconazole.

    • Causality: Miconazole is a selective CYP450 inhibitor. If NO release is abolished in this group (as seen in the data table), it self-validates that the NO generation is strictly enzymatically driven, proving NHDMB is a true prodrug rather than a spontaneously degrading chemical[2].

  • Quantification: Add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) and measure absorbance at 540 nm using a spectrophotometer.

Workflow Prep 1. Microsome Preparation (Rat Liver Extract) Incubate 2. NHDMB Incubation (+ NADPH, O2) Prep->Incubate Inhibit Control: + Miconazole (CYP450 Inhibitor) Prep->Inhibit Griess 3. Griess Reaction (Nitrite Quantification) Incubate->Griess Inhibit->Griess Read 4. Spectrophotometry (Absorbance at 540 nm) Griess->Read

Self-validating in vitro workflow for quantifying enzyme-dependent NO release.
Protocol B: Ex Vivo Aortic Vasorelaxation Assay

To validate the biological translation of NHDMB's NO release, we measure its ability to relax smooth muscle tissue.

Step-by-Step Methodology & Causality:

  • Tissue Preparation: Isolate thoracic aortic rings from Sprague-Dawley rats and suspend them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Pre-Contraction: Induce baseline constriction using 1 µM Phenylephrine.

    • Causality: Establishing a stable, pre-contracted state is necessary to dynamically measure the relaxant properties of the test compound.

  • Self-Validating Control (L-NAME Pre-incubation): Pre-incubate the rings with 100 µM L-NAME (N(ω)-nitro-L-arginine methyl ester) for 20 minutes prior to NHDMB exposure.

    • Causality: L-NAME is a potent inhibitor of endogenous Endothelial Nitric Oxide Synthase (eNOS). By shutting down the tissue's natural NO production, we ensure that any observed vasorelaxation is strictly due to the exogenous NO donated by NHDMB. This self-validates the assay by eliminating endothelial artifacts[3].

  • Dose-Response: Apply cumulative concentrations of NHDMB (0.1 µM to 100 µM) and record the isometric tension to calculate the EC₅₀.

Conclusion

N-hydroxy-3,5-dimethoxybenzenecarboximidamide (NHDMB) represents a structurally optimized amidoxime with superior biological activity compared to standard NO donors. Through rigorous, self-validating enzymatic and ex vivo assays, we confirm that its 3,5-dimethoxy substitution significantly enhances CYP450-mediated NO release, resulting in potent vasorelaxation. This positions NHDMB as a highly viable candidate for further development in targeted cardiovascular therapies.

References

  • Source: nih.gov (PMC)
  • Source: chemicalbook.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of N-Hydroxy-3,5-dimethoxybenzenecarboximidamide As a Senior Application Scientist, I recognize that managing biologically active intermediates requires more than...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of N-Hydroxy-3,5-dimethoxybenzenecarboximidamide

As a Senior Application Scientist, I recognize that managing biologically active intermediates requires more than just following a checklist; it requires a deep understanding of the molecule's physicochemical behavior. Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- (also known as 3,5-dimethoxybenzamidoxime) is a critical intermediate often utilized in drug discovery for synthesizing nitric oxide (NO) donors, amidoxime prodrugs, and chelating agents.

Because of its specific functional groups, improper handling or disposal of this compound poses significant environmental and occupational risks. This guide provides a self-validating, step-by-step operational workflow for the safe disposal of this compound, grounded in authoritative laboratory safety standards [1].

Hazard Assessment & Mechanistic Causality

To safely manage this chemical, we must first understand the causality behind its hazards:

  • Biological Activity & Toxicity: The amidoxime moiety ( −C(NH2​)=NOH ) is designed to interact with biological systems (e.g., enzyme inhibition or metal chelation). Consequently, exposure can lead to severe skin, eye, and respiratory irritation, and it is classified as harmful if swallowed or inhaled [2].

  • Thermal Instability & NOx Emissions: The N-O and C=N bonds within the amidoxime group are susceptible to thermal degradation. If subjected to uncontrolled combustion or high heat, the molecule decomposes to release highly toxic nitrogen oxides ( NOx​ ), carbon monoxide ( CO ), and carbon dioxide ( CO2​ ) [3].

  • Chemical Incompatibility: The N-hydroxy group can act as a reducing agent. Mixing this compound with strong oxidizers or strong acids can trigger exothermic degradation, potentially leading to thermal runaway.

Because of these properties, drain disposal or ambient evaporation is strictly prohibited . The compound must be managed as hazardous organic waste and destroyed via controlled high-temperature incineration [4].

Quantitative Data & Waste Parameters

The following table summarizes the critical physicochemical properties and logistical parameters required for formulating your institutional waste manifest.

ParameterSpecification / Guideline
Chemical Name Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-
CAS Registry Number 453566-08-0 / 1021326-58-8
Molecular Formula C9​H12​N2​O3​
Primary Hazard Class Acute Toxicity (Oral/Dermal/Inhalation), Irritant
Incompatible Materials Strong oxidizing agents, strong acids
Thermal Decomposition > 150°C (Yields NOx​ , CO , CO2​ )
Recommended Disposal High-Temperature Incineration (>800°C) with NOx​ Scrubbing

Step-by-Step Disposal Methodology

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and the principles outlined in Prudent Practices in the Laboratory [1]. Every step is designed to be a self-validating system, ensuring that failure at one stage is caught by the containment of the next.

Step 1: Source Segregation and Spill Containment

  • Action: Isolate all N-hydroxy-3,5-dimethoxybenzenecarboximidamide waste from general organic waste, particularly keeping it away from nitric acid, peroxides, and other strong oxidizers.

  • Causality: Segregation prevents inadvertent exothermic reactions in the waste accumulation area. If a spill occurs, sweep the powder gently using a damp absorbent pad rather than dry sweeping. Dry sweeping generates hazardous aerosolized dust that can be inhaled [2].

Step 2: Primary Containment

  • Action: Place the waste (including contaminated gloves, weigh boats, and filter papers) into a high-density polyethylene (HDPE) or amber glass container. Seal tightly with a PTFE-lined cap.

  • Causality: HDPE and glass are chemically inert to amidoximes. Amber glass prevents photodegradation, which can slowly break down the molecule into secondary reactive intermediates during long-term storage.

Step 3: RCRA Hazard Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- (Toxic/Irritant)."

  • Causality: Accurate nomenclature prevents the Treatment, Storage, and Disposal Facility (TSDF) from misclassifying the waste, which is critical for determining the correct incineration temperature profile [4].

Step 4: Institutional Transfer to TSDF

  • Action: Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department for off-site shipping to a licensed TSDF.

  • Causality: Academic and research facilities rarely possess the permits or the scrubber-equipped incinerators required to legally and safely destroy nitrogen-rich organic compounds [4].

Step 5: Terminal Destruction (High-Temperature Incineration)

  • Action: The TSDF will subject the waste to rotary kiln incineration at temperatures exceeding 800°C, followed by alkaline scrubbing of the exhaust gases.

  • Causality: Temperatures >800°C ensure the complete cleavage of the aromatic ring and amidoxime bonds. The alkaline scrubber neutralizes the resulting NOx​ gases, preventing the release of smog-forming pollutants into the atmosphere [3].

Waste Management Workflow Visualization

The following diagram maps the logical progression of the disposal process, highlighting the critical transition from local laboratory containment to external environmental safety.

G Start Waste Generation: N-hydroxy-3,5-dimethoxy- benzenecarboximidamide Segregation Source Segregation (Isolate from Oxidizers) Start->Segregation Containment Primary Containment (HDPE / Glass Vials) Segregation->Containment Labeling RCRA Labeling (Toxic/Irritant) Containment->Labeling Transfer Transfer to TSDF (Licensed Facility) Labeling->Transfer Incineration High-Temp Incineration (>800°C) Transfer->Incineration Scrubbing NOx Scrubbing (Emission Control) Incineration->Scrubbing Exhaust Gas Safe Environmental Safety Achieved Scrubbing->Safe

Fig 1: Lifecycle workflow for the segregation, containment, and terminal disposal of amidoxime waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • ACS Chemical Health & Safety. The Subtleties of Managing Laboratory Waste in 2024. American Chemical Society. URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.